molecular formula C10H9NO2 B2771291 2-(2-Oxopropoxy)benzonitrile CAS No. 49615-91-0

2-(2-Oxopropoxy)benzonitrile

Cat. No.: B2771291
CAS No.: 49615-91-0
M. Wt: 175.187
InChI Key: GOFWLYXRIRQRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopropoxy)benzonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxopropoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopropoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxopropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFWLYXRIRQRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Oxopropoxy)benzonitrile: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Oxopropoxy)benzonitrile is an aromatic organic compound characterized by a benzonitrile core functionalized with a ketone-containing ether linkage at the ortho position. While this specific molecule is not extensively documented in current scientific literature, its structural motifs—the benzonitrile group and the acetonyl ether side chain—are of significant interest in medicinal chemistry and materials science. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations and is a common bioisostere for other functional groups in drug design. The ether linkage provides flexibility, and the terminal ketone offers a site for further chemical modification.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 2-(2-Oxopropoxy)benzonitrile. In the absence of extensive experimental data for this specific compound, this guide will draw upon established chemical principles and data from structurally related molecules to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Chemical Structure and Identification

2-(2-Oxopropoxy)benzonitrile possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[1] Its structure consists of a benzene ring substituted with a nitrile group and an oxopropoxy group at the 1 and 2 positions, respectively.

IdentifierValue
IUPAC Name 2-(2-Oxopropoxy)benzonitrile
CAS Number 49615-91-0[1]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.19 g/mol [1]
Canonical SMILES CC(=O)COC1=CC=CC=C1C#N[2]
InChI Key GOFWLYXRIRQRBK-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 2-(2-Oxopropoxy)benzonitrile, the following properties are a combination of predicted values and expected characteristics based on analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
XLogP3 1.3[2]Indicates moderate lipophilicity.
Topological Polar Surface Area 50.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3(Nitrile nitrogen, ether oxygen, carbonyl oxygen)
Rotatable Bonds 3

Note: These values are computationally derived and should be confirmed by experimental analysis.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (4H): Multiple signals in the range of δ 7.0-7.8 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.

  • Methylene Protons (-O-CH₂-C=O) (2H): A singlet expected around δ 4.8-5.0 ppm.

  • Methyl Protons (CH₃-C=O) (3H): A sharp singlet expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-205 ppm.

  • Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm.

  • Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.

  • Methyl Carbon (CH₃-): A signal in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹.

  • C-O-C Stretch: An absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion [M]⁺: Expected at m/z 175.

  • [M+H]⁺: Expected at m/z 176.

  • [M+Na]⁺: Expected at m/z 198.[2]

  • Common Fragmentation Patterns: Loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 132, and cleavage of the ether bond.

Synthesis of 2-(2-Oxopropoxy)benzonitrile

The most logical and established method for the synthesis of 2-(2-Oxopropoxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-cyanophenol reacts with chloroacetone.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_cyanophenol 2-Cyanophenol reaction_center + 2_cyanophenol->reaction_center chloroacetone Chloroacetone chloroacetone->reaction_center base Base (e.g., K₂CO₃) base->reaction_center solvent Solvent (e.g., Acetone, DMF) solvent->reaction_center product 2-(2-Oxopropoxy)benzonitrile reaction_center->product

Caption: Williamson Ether Synthesis of 2-(2-Oxopropoxy)benzonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[3][4]

Materials:

  • 2-Cyanophenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-cyanophenol) is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(2-Oxopropoxy)benzonitrile.

Causality Behind Experimental Choices
  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 2-cyanophenol. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent: Acetone is a common solvent for Williamson ether synthesis as it is polar enough to dissolve the reactants and has a convenient boiling point for reflux. DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions and may be used if the reaction is sluggish in acetone.

  • Excess Reagent: A slight excess of chloroacetone is used to ensure complete consumption of the 2-cyanophenol.

  • Workup: The aqueous workup is necessary to remove the inorganic salts and any remaining water-soluble impurities.

  • Purification: Column chromatography is a standard method for purifying organic compounds of this type to achieve high purity.

Potential Applications in Drug Discovery and Materials Science

While there is a lack of specific literature on the applications of 2-(2-Oxopropoxy)benzonitrile, its structural components suggest several areas of potential utility.

Scaffold for Medicinal Chemistry

The benzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate in drug discovery.[5][6] It can act as a hydrogen bond acceptor and a bioisostere for other functional groups. The 2-alkoxybenzonitrile scaffold, in particular, is found in a variety of biologically active molecules.

  • Enzyme Inhibition: Derivatives of 2-hydroxybenzonitrile have been investigated as precursors for inhibitors of enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease.[6] The introduction of the oxopropoxy side chain provides a handle for further derivatization to explore structure-activity relationships.

  • Antimicrobial Agents: Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7] The etherification of the hydroxyl group in 2-cyanophenol to give 2-(2-Oxopropoxy)benzonitrile may modulate this activity, and the resulting compound could serve as a lead for new antimicrobial agents.

  • Anticancer and Anti-inflammatory Agents: Benzonitrile derivatives have been explored for their potential as anticancer and anti-inflammatory agents.[7] The 2-(2-Oxopropoxy)benzonitrile scaffold could be elaborated to generate novel compounds for screening in these therapeutic areas.

G Scaffold 2-(2-Oxopropoxy)benzonitrile Scaffold EnzymeInhibition Enzyme Inhibitors Scaffold->EnzymeInhibition Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Anticancer Anticancer Agents Scaffold->Anticancer

Caption: Potential applications of the 2-(2-Oxopropoxy)benzonitrile scaffold.

Intermediate in Organic Synthesis

The ketone functionality in the side chain provides a reactive site for a variety of chemical transformations, including:

  • Reductive amination to introduce amine functionalities.

  • Wittig-type reactions to form alkenes.

  • Aldol condensations to build larger molecular frameworks.

These transformations allow for the diversification of the 2-(2-Oxopropoxy)benzonitrile core, making it a potentially valuable building block for the synthesis of more complex molecules.

Safety and Handling

No specific toxicity data for 2-(2-Oxopropoxy)benzonitrile is available. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety information for its precursors, 2-cyanophenol and benzonitrile, can provide guidance on potential hazards.

  • General Hazards: Benzonitrile and related compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, consult the Safety Data Sheets (SDS) for benzonitrile and 2-hydroxybenzonitrile.[4]

Conclusion

2-(2-Oxopropoxy)benzonitrile is a compound with a chemical structure that suggests significant potential as a scaffold and intermediate in medicinal chemistry and organic synthesis. While experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, a robust and detailed protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential applications based on the established utility of its constituent functional groups. The information presented herein should serve as a solid foundation for researchers to synthesize, characterize, and explore the utility of this promising molecule in their scientific endeavors. As with any novel compound, thorough experimental characterization is essential to validate the predicted properties and to fully assess its potential.

References

  • PubChem. 2-(2-oxopropoxy)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

Sources

Part 1: Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Oxopropoxy)benzonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(2-Oxopropoxy)benzonitrile (CAS No. 49615-91-0), a bifunctional organic molecule of interest to the research and drug development communities. As a compound featuring a nitrile, a ketone, and an aromatic ether, it represents a versatile building block for the synthesis of more complex chemical entities, particularly in the realms of medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic route based on established chemical principles, a full protocol for its analytical characterization, and critical safety and handling information. The guide is structured to provide researchers with the foundational knowledge required to synthesize, identify, and safely utilize this compound in a laboratory setting.

2-(2-Oxopropoxy)benzonitrile is classified as a rare chemical intermediate. Its structure incorporates three key functional groups: an ortho-substituted benzonitrile, a propanone (acetone) moiety, and an ether linkage. This unique combination makes it a subject of interest for creating novel molecular scaffolds.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous characterization.

IdentifierValueSource
CAS Number 49615-91-0
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol Calculated
Monoisotopic Mass 175.06332 Da[1]
IUPAC Name 2-(2-oxopropoxy)benzonitrile
SMILES CC(=O)COC1=CC=CC=C1C#N[1]
InChI InChI=1S/C10H9NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3[1]
InChIKey GOFWLYXRIRQRBK-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental conditions. The data below is derived from safety data sheets and predictive models.

PropertyValueMethod/Source
Boiling Point 191 °C (376 °F)Literature
Partition Coefficient (log P) 1.5 (at 20 °C)OECD Test Guideline 107
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).Safety Data Sheet
Reactivity Notes Forms explosive mixtures with air on intense heating. Hygroscopic.Safety Data Sheet

Part 2: Proposed Synthesis and Purification

While 2-(2-Oxopropoxy)benzonitrile is available commercially as a research chemical, a reliable synthetic protocol is essential for researchers who may need to produce it in-house or create derivatives. The most logical and direct approach is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This involves the O-alkylation of a phenol with an alkyl halide.

Causality of Experimental Design: The chosen pathway leverages the nucleophilicity of the phenoxide ion generated from 2-hydroxybenzonitrile. 2-Hydroxybenzonitrile (also known as salicylonitrile) is an ideal starting material due to the phenolic hydroxyl group.[2][3] Chloroacetone (1-chloro-2-propanone) is selected as the alkylating agent to introduce the desired 2-oxopropyl group. A weak base, such as potassium carbonate, is sufficient to deprotonate the phenol without hydrolyzing the nitrile, and a polar aprotic solvent like dimethylformamide (DMF) is used to facilitate the Sₙ2 reaction. This method is adapted from established protocols for the similar O-alkylation of hydroxybenzonitriles.[4]

G cluster_reactants Reactants cluster_reagents Reagents 2_Hydroxybenzonitrile 2-Hydroxybenzonitrile Reaction Williamson Ether Synthesis (Sₙ2 Mechanism) 2_Hydroxybenzonitrile->Reaction Nucleophile Chloroacetone Chloroacetone Chloroacetone->Reaction Electrophile Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Product 2-(2-Oxopropoxy)benzonitrile Reaction->Product

Caption: Proposed Williamson Ether Synthesis Pathway.

Experimental Protocol: Synthesis of 2-(2-Oxopropoxy)benzonitrile
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (23.2 g, 167.9 mmol, 2.0 equiv.) and dimethylformamide (DMF, 100 mL).

  • Initiation: Begin stirring the suspension. Add chloroacetone (7.9 mL, 100.7 mmol, 1.2 equiv.) dropwise at room temperature. Rationale: Adding the alkylating agent slowly helps control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxybenzonitrile is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing ice-cold water (500 mL). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude solid with deionized water (2 x 100 mL) to remove DMF and inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.[4]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Drying: Dry the purified product under vacuum to remove residual solvents.

Part 3: Analytical Characterization

It is important to note that Sigma-Aldrich, a primary supplier, does not collect or provide specific analytical data for this product, designating it for early discovery research. Therefore, the buyer assumes responsibility for confirming the product's identity and purity. The following section outlines the expected analytical data that serves as a self-validating system for researchers who synthesize or procure this compound.

TechniqueExpected Results for C₁₀H₉NO₂
¹H NMR δ ~2.2-2.3 ppm (s, 3H): Methyl protons (-C(O)CH₃ ).δ ~4.7-4.8 ppm (s, 2H): Methylene protons (-OCH₂ C(O)-).δ ~7.0-7.8 ppm (m, 4H): Aromatic protons (Ar-H ). The ortho/meta/para protons will exhibit a complex multiplet pattern.
¹³C NMR δ ~26-28 ppm: Methyl carbon (-C(O)C H₃).δ ~70-72 ppm: Methylene carbon (-OC H₂C(O)-).δ ~115-117 ppm: Nitrile carbon (-C ≡N).δ ~112-160 ppm: Six distinct aromatic carbon signals.δ ~200-205 ppm: Ketone carbonyl carbon (-C =O).
FT-IR (ATR) ~2220-2230 cm⁻¹: Strong, sharp absorbance from the nitrile (C≡N) stretch.[5]~1715-1730 cm⁻¹: Strong, sharp absorbance from the ketone carbonyl (C=O) stretch.~1250-1280 cm⁻¹ & ~1020-1050 cm⁻¹: Absorbances corresponding to the aryl-alkyl ether (Ar-O-C) stretches.~1450-1600 cm⁻¹: Several peaks for aromatic C=C stretching.~3050-3100 cm⁻¹: Aromatic C-H stretching.
Mass Spec. (EI) m/z = 175: Molecular ion peak [M]⁺.m/z = 132: Fragment corresponding to the loss of the acetyl group (-COCH₃).m/z = 43: Fragment corresponding to the acetyl cation [CH₃CO]⁺.
Mass Spec. (ESI) Predicted m/z for [M+H]⁺ is 176.07060.[1]Predicted m/z for [M+Na]⁺ is 198.05254.[1]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

2-(2-Oxopropoxy)benzonitrile is classified with the following hazards according to the Globally Harmonized System (GHS).

  • H227: Combustible liquid.

  • H302 + H312: Harmful if swallowed or in contact with skin.

Signal Word: Warning

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or chemical splash goggles.

    • Wear a lab coat.

  • Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid substance contact and inhalation of vapors.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • The compound is noted to be hygroscopic; therefore, handle and store under an inert gas (e.g., nitrogen or argon).

  • Keep away from heat, sparks, open flames, and hot surfaces.

Part 5: Reactivity and Potential Applications

The utility of 2-(2-Oxopropoxy)benzonitrile in synthetic chemistry stems from the distinct reactivity of its functional groups.

Caption: Reactivity map of 2-(2-Oxopropoxy)benzonitrile.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[6] It can also be reduced to a primary amine (aminomethyl group), providing a route to different classes of compounds.

  • Ketone Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical ketone reactions, including Grignard reactions, Wittig reactions, and reductive amination. The adjacent α-protons on the methyl group are acidic and can be removed to form an enolate, enabling aldol-type reactions and α-halogenation.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The combined effect of the ortho-alkoxy group (activating) and the ortho-cyano group (deactivating) will direct incoming electrophiles to specific positions on the ring, offering pathways for further functionalization.

Given these reactive sites, 2-(2-Oxopropoxy)benzonitrile is a promising precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.[4] For instance, transformation of the nitrile and ketone groups could facilitate cyclization reactions to form novel quinazolines, benzodiazepines, or other fused-ring systems of medicinal interest.[7]

References

  • 2-(2-oxopropoxy)benzonitrile (C10H9NO2). PubChem. [Link]

  • 2-(5-Oxopentoxy)benzonitrile. PubChem. [Link]

  • The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Molecules. [Link]

  • Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Benzonitrile - Hazard Summary. New Jersey Department of Health. [Link]

  • 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzonitrile. PubChem. [Link]

  • The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. ChemBeanes. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]

  • Label of the atoms in benzonitrile. ResearchGate. [Link]

  • Benzonitrile, 2-hydroxy-. NIST WebBook. [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

  • Synthesis of Benzonitrile. YouTube. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Benzonitrile: Properties, Production And Uses. Chemcess. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. MDPI. [Link]

Sources

Solubility Profiling & Process Optimization for 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-(2-Oxopropoxy)benzonitrile in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

2-(2-Oxopropoxy)benzonitrile (CAS: 49615-91-0), also known as 2-acetonyloxybenzonitrile, is a critical intermediate in the synthesis of benzofuran derivatives and anti-arrhythmic agents.[1][2] Its structure—comprising a lipophilic aromatic ring, a polar nitrile group, and a flexible acetonyloxy ether linkage—creates a complex solubility profile that often challenges process chemists during purification.[1][2]

This guide moves beyond simple solvent lists. It provides a mechanistic analysis of the molecule's solvation behavior, a predicted solubility matrix based on Hansen Solubility Parameters (HSP), and rigorous experimental protocols to generate precise thermodynamic data.

Physicochemical Characterization & Solvation Mechanism

To control the solubility of 2-(2-Oxopropoxy)benzonitrile, one must first understand the competing forces within the molecule.

  • Aromatic Benzonitrile Core: The electron-withdrawing nitrile group (-CN) creates a strong dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) via dipole-dipole interactions.[1][2]

  • Acetonyloxy Chain: The ether oxygen and ketone carbonyl act as hydrogen bond acceptors (HBA).[2] However, the molecule lacks a hydrogen bond donor (HBD), making it lipophilic enough to dissolve in chlorinated solvents but potentially insoluble in water.[1]

  • Crystal Lattice Energy: As a derivative of salicylonitrile, the replacement of the hydroxyl group with an acetonyl chain typically lowers the melting point (often < 50°C or forming a low-melting solid). This increases the risk of "oiling out" during recrystallization if the solvent system is not carefully tuned.

Predicted Solubility Matrix

Based on Functional Group Analysis and Hansen Solubility Parameters (HSP)

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHigh Strong dipole-dipole interactions match the nitrile/ketone polarity.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic ring and ether linkage.
Polar Protic Methanol, Ethanol, IsopropanolModerate (T-dependent) Good H-bonding to the ketone/ether acceptors.[1][2] Solubility decreases significantly with chain length (MeOH > EtOH > IPA).[1][2]
Aromatic Toluene, XyleneModerate Pi-pi stacking interactions with the benzene ring; often used for high-temperature dissolution.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh to Moderate "Like dissolves like" for the ether/ester functionalities.[1][2]
Alkanes Hexane, Heptane, CyclohexaneLow (Anti-solvent) Lack of polarity prevents disruption of the crystal lattice.
Aqueous WaterVery Low Hydrophobic aromatic ring dominates; minimal H-bonding capability.[1][2]

Experimental Determination Protocols

Protocol A: Gravimetric Determination of Thermodynamic Solubility

Use this method to generate precise solubility curves (mg/mL vs. Temperature).[2]

Materials:

  • 2-(2-Oxopropoxy)benzonitrile (High purity >98%)[1][2]

  • Temperature-controlled orbital shaker[1][2]

  • 0.45 µm PTFE syringe filters

Workflow:

  • Saturation: Add excess solid compound to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24–48 hours.

    • Validation Step: Check for the presence of undissolved solid.[2] If fully dissolved, add more solid until a precipitate persists.[1][2]

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).[2]

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.

    • Alternative: Dilute the filtrate and analyze via HPLC (UV detection at ~230 nm).

Protocol B: Dynamic Visual Screening (Polythermal Method)

Use this method for rapid solvent selection for recrystallization.[1][2]

  • Place 100 mg of compound in a vial.

  • Add solvent in 100 µL increments while heating to reflux.

  • Record the volume required for complete dissolution (

    
    ).[1][2]
    
  • Cool slowly to 25°C and observe crystallization.

  • Success Criteria: High recovery of crystals, no oiling out.

Visualization of Experimental Workflows

Figure 1: Solubility Measurement & Optimization Workflow

This diagram outlines the decision logic for determining solubility and selecting a crystallization solvent.

SolubilityWorkflow Start Start: 2-(2-Oxopropoxy)benzonitrile Screening 1. Solvent Screening (Polarity Spectrum) Start->Screening Dissolution 2. Heat to Reflux Screening->Dissolution CheckDissolved Fully Dissolved? Dissolution->CheckDissolved AddSolvent Add Solvent (+100 µL) CheckDissolved->AddSolvent No Cooling 3. Controlled Cooling (to 25°C) CheckDissolved->Cooling Yes AddSolvent->Dissolution Observation Observe Phase Change Cooling->Observation Result_Crystals Crystals Formed (Ideal Candidate) Observation->Result_Crystals Precipitate Result_Oil Oiling Out (Failed) Observation->Result_Oil Liquid Droplets Result_Soluble Stays Soluble (Too Soluble) Observation->Result_Soluble Clear Solution Optimization Add Anti-Solvent (e.g., Hexane) Result_Oil->Optimization Change Solvent Ratio Result_Soluble->Optimization

Caption: Decision tree for evaluating solvent suitability for solubility profiling and crystallization.

Thermodynamic Modeling

For rigorous process development, experimental data should be fitted to the Apelblat Equation .[2] This allows you to interpolate solubility at any temperature, which is crucial for designing cooling curves in large-scale reactors.[1][2]



  • 
     : Mole fraction solubility[1][2]
    
  • 
     : Absolute temperature (Kelvin)[1][2]
    
  • 
     : Empirical constants derived from regression analysis of your experimental data (Protocol A).
    

Interpretation:

  • If B is positive and large, solubility is highly temperature-dependent (ideal for cooling crystallization).[1][2]

  • If the curve is flat, evaporative crystallization or anti-solvent addition is required.[1][2]

Application: Process Optimization & Troubleshooting

The "Oiling Out" Phenomenon

A common issue with 2-(2-Oxopropoxy)benzonitrile is "oiling out" (Liquid-Liquid Phase Separation) before crystallization.[1][2] This occurs when the compound's melting point is depressed by the solvent below the saturation temperature.

Solution Strategy:

  • Seed Crystals: Always seed the solution at 5–10°C below the saturation point to induce nucleation.[1][2]

  • Solvent Switch:

    • If using Ethanol/Water , reduce the water content.[2] Water acts as a strong anti-solvent that can force the hydrophobic compound out as an oil.[1][2]

    • Recommended System: Switch to Ethyl Acetate/Heptane .[1][2] The lower polarity difference reduces the risk of oiling out compared to alcohol/water systems.

Recommended Purification System

Based on the structural analysis, the optimal recrystallization system is:

  • Primary Solvent: Ethanol or Ethyl Acetate (Dissolve hot).[1][2]

  • Anti-Solvent: Water (if using EtOH) or Heptane (if using EtOAc).[1][2]

  • Ratio: Determine experimentally via Protocol B, typically starting at 1:1 v/v.

References

  • Synthesis & Reactivity

    • Preparation of benzonitriles and derivatives.[1][2][3][4][5] (2024).[1][2][6] Discusses the general solubility and handling of benzonitrile intermediates.

    • Synthesis of 4-(oxiran-2-ylmethoxy)benzonitrile.[1][2] (2015).[1][2] Provides comparative solubility data for similar ether-linked benzonitriles.

  • Methodology

    • Recrystallization Techniques.[1][2][7][8][9][10][11] (2023).[1][2] Standard protocols for single and dual-solvent recrystallization of organic solids.[1][2][8] [1][2]

    • Thermodynamic Solubility Measurement.[1][2] (2021).[1][2] Review of shake-flask and Apelblat modeling methods. [1][2]

  • Chemical Data

    • PubChem Compound Summary: 2-(2-Oxopropoxy)benzonitrile.[1][2] (2025).[1][2][7] Identification and physicochemical property prediction. [1][2]

Sources

Technical Whitepaper: The Strategic Reactivity of the Ketone Moiety in 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of the ketone group in 2-(2-Oxopropoxy)benzonitrile Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

2-(2-Oxopropoxy)benzonitrile represents a high-value "linchpin" intermediate in heterocyclic chemistry. Its utility stems from the orthogonal reactivity between its two primary electrophiles: the ketone (C=O) and the nitrile (C≡N). While the nitrile often serves as the latent electrophile, the ketone group plays a dual role: it acts as an electrophilic target for reductions and additions, but more importantly, it functions as an electronic activator (via enolization) for intramolecular cyclizations.

This guide details the reactivity profile of the ketone moiety, focusing on its critical role in the Thorpe-Ziegler cyclization to form 3-aminobenzofurans—a privileged scaffold in anti-arrhythmic and anti-tumor pharmacophores.

Structural Analysis & Electronic Environment

The reactivity of the ketone in 2-(2-Oxopropoxy)benzonitrile cannot be viewed in isolation. It is defined by its proximity to the ether linkage and the ortho-benzonitrile group.

The "Enolate Trigger" (Nucleophilic Mode)

The most strategic feature of this ketone is its ability to acidify the adjacent methylene protons (


).
  • Inductive Effects: The carbonyl group exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the pKa of the 
    
    
    
    -methylene protons.
  • Regioselectivity: While the terminal methyl group (

    
    ) is also acidic, the internal methylene is the kinetic and thermodynamic site of deprotonation for cyclization due to the formation of a stable 5-membered ring (5-exo-dig) upon attacking the nitrile.
    
The Electrophilic Carbonyl (Electrophilic Mode)

The ketone carbon is susceptible to nucleophilic attack. However, in the presence of the ortho-nitrile, chemoselectivity becomes the primary challenge. Hard nucleophiles (e.g., Grignards) may attack both the ketone and the nitrile, whereas soft nucleophiles or specific reducing agents can selectively target the ketone.

The Primary Vector: Intramolecular Cyclization (Thorpe-Ziegler)[1][2]

The defining reaction of 2-(2-Oxopropoxy)benzonitrile is the base-mediated transformation into 2-acetyl-3-aminobenzofuran . Here, the ketone acts as the activator, generating the nucleophile that attacks the nitrile.

Mechanism of Action
  • Deprotonation: A base (alkoxide or carbonate) abstracts a proton from the

    
    -methylene position.
    
  • Cyclization: The resulting enolate attacks the electrophilic carbon of the nitrile group (Thorpe-Ziegler reaction).

  • Tautomerization: The intermediate imine tautomerizes to the stable amine, yielding the benzofuran core.

Visualization of the Pathway

Cyclization SM 2-(2-Oxopropoxy) benzonitrile Enolate Enolate Intermediate (Nucleophilic Species) SM->Enolate Base (KOtBu) Deprotonation (-H+) Imine Cyclic Imine Intermediate Enolate->Imine Intramolecular Attack on Nitrile (5-exo-dig) Product 2-Acetyl-3- aminobenzofuran Imine->Product Tautomerization (Aromatization)

Figure 1: The Thorpe-Ziegler manifold converting the acyclic precursor into the benzofuran scaffold.

Chemoselectivity: Reduction & Addition

When the goal is to preserve the acyclic skeleton and modify the oxidation state, the ketone must be targeted selectively over the nitrile.

Chemoselective Reduction

Standard reduction with Lithium Aluminum Hydride (LiAlH4) is risky as it readily reduces nitriles to primary amines. To selectively reduce the ketone to the secondary alcohol:

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/Cerium Chloride (Luche Reduction).
    
  • Rationale: Nitriles are generally inert to borohydrides in protic solvents, while the ketone is rapidly reduced.

  • Product: 2-(2-hydroxypropoxy)benzonitrile.

Divergent Reactivity Profile
ReagentReaction TypeTarget GroupProduct
KOtBu / DMF Thorpe-Ziegler Cyclization

-Methylene (via Ketone)
2-Acetyl-3-aminobenzofuran
NaBH4 / MeOH Nucleophilic Addition (H-)Ketone Carbonyl2-(2-Hydroxypropoxy)benzonitrile
Hydrazine CondensationKetone & Nitrile3-Methyl-1,2-benzisoxazole (potential rearrangement)
R-MgX (Grignard) Nucleophilic AdditionKetone & NitrileComplex Mixture (Diols/Ketones)

Experimental Protocols

Protocol A: Synthesis of 2-Acetyl-3-aminobenzofuran (Cyclization)

This protocol utilizes the ketone's alpha-acidity to drive heterocycle formation.

Reagents:

  • Substrate: 2-(2-Oxopropoxy)benzonitrile (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.1 eq) or

    
     (2.0 eq) for milder conditions.
    
  • Solvent: DMF (anhydrous) or acetonitrile.

Step-by-Step:

  • Preparation: Dissolve 2-(2-Oxopropoxy)benzonitrile (10 mmol) in anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Initiation: Cool the solution to 0°C. Slowly add KOtBu (11 mmol) portion-wise to control the exotherm. Note: The solution will likely turn deep yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the disappearance of the nitrile peak at ~2220

    
     in IR is a key indicator).
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR: Look for the disappearance of the methylene singlet (

    
    ) and the appearance of a broad singlet (
    
    
    
    ) and the aromatic benzofuran protons.
  • IR: Disappearance of the sharp

    
     stretch.
    
Protocol B: Chemoselective Reduction to Alcohol

This protocol targets the ketone electrophile while sparing the nitrile.

Reagents:

  • Substrate: 2-(2-Oxopropoxy)benzonitrile (1.0 eq)

  • Reductant:

    
     (0.5 eq - stoichiometric)
    
  • Additive:

    
     (1.0 eq) (Optional, for Luche conditions to prevent side reactions).
    
  • Solvent: Methanol.[1]

Step-by-Step:

  • Dissolve the substrate in Methanol (0.2 M concentration).

  • (Optional) Add

    
     and stir for 10 minutes.
    
  • Cool to 0°C. Add

    
     slowly.
    
  • Stir for 30 minutes.

  • Quench with saturated

    
     solution.
    
  • Extract with DCM, dry, and concentrate.

Applications in Drug Development[3]

The transformation of the ketone group in this molecule is a gateway to Benzofuran scaffolds, which are ubiquitous in medicinal chemistry.

  • Anti-Arrhythmic Agents: The 3-aminobenzofuran core is structurally related to Amiodarone and Dronedarone analogues. The acetyl group at position 2 (retained from the ketone) serves as a handle for further derivatization (e.g., reductive amination).

  • Kinase Inhibitors: 3-aminobenzofurans are frequent hits in kinase screening libraries due to their planarity and hydrogen-bonding capability (via the amine).

MedChem Ketone 2-(2-Oxopropoxy) benzonitrile Scaffold 3-Aminobenzofuran Scaffold Ketone->Scaffold Base-Mediated Cyclization Drug Amiodarone/Dronedarone Analogues Scaffold->Drug N-Alkylation & Side-chain Elaboration

Figure 2: The strategic value of the ketone in accessing pharmaceutical scaffolds.

References

  • Iwasaki, T., & Nozaki, K. (2024).[2] Counterintuitive chemoselectivity in the reduction of carbonyl compounds.[2] Nature Reviews Chemistry.[2] Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopropoxy)benzonitrile Compound Summary. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling of 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for 2-(2-Oxopropoxy)benzonitrile (CAS 49615-91-0) .

Given that this specific compound is often classified as a "rare/library chemical" with limited direct toxicological data, this guide utilizes Read-Across Toxicology and Structure-Activity Relationships (SAR) derived from its functional precursors (2-hydroxybenzonitrile) and structural analogs (phenoxy ketones).

Handling, Safety, and Synthetic Applications in Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3]

2-(2-Oxopropoxy)benzonitrile is a bifunctional intermediate combining a reactive nitrile group with an


-phenoxy ketone moiety. It is primarily utilized as a scaffold in the synthesis of benzofurans and indole derivatives for kinase inhibitors and agrochemicals.
PropertyData / Prediction
CAS Number 49615-91-0
IUPAC Name 2-(2-oxopropoxy)benzonitrile
Synonyms 2-Acetonyloxybenzonitrile; o-Acetonyloxybenzonitrile
Molecular Formula

Molecular Weight 175.18 g/mol
Physical State Off-white to pale yellow solid or viscous oil (purity dependent)
Predicted LogP ~1.3 (Lipophilic, cell-permeable)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poor water solubility

Hazard Profiling & "Proxy" SDS

Note: No comprehensive government-validated SDS exists for this specific CAS. The following classification is derived from SAR analysis of the parent compound (2-Hydroxybenzonitrile) and


-haloketone analogs.
GHS Classification (Estimated)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles liberate cyanide ions upon metabolism (via cytochrome P450).

  • Skin/Eye Irritation: Category 2 (Skin) / Category 1 or 2A (Eye). Phenoxy ketones can be severe lacrimators or irritants.

  • Sensitization: Potential Skin Sensitizer (Category 1).[1]

Critical Hazard Mechanisms
  • Metabolic Cyanogenesis: Like most aromatic nitriles, ingestion or high-dose inhalation may lead to the slow release of cyanide, inhibiting cytochrome c oxidase.

  • Electrophilic Reactivity: The ketone alpha-position (adjacent to the ether oxygen) is chemically active. While less reactive than

    
    -haloketones, it can still alkylate biological nucleophiles.
    

Safe Handling Protocols (SOP)

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Glove Box: Recommended for handling >1g quantities or if heating is involved, to prevent vapor accumulation.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a full-face respirator with ABEK-P3 cartridges (organic vapor + inorganic gas/cyanide protection).

  • Dermal: Double-gloving is mandatory.

    • Inner: Nitrile (0.11 mm).

    • Outer: Butyl Rubber or Viton (for prolonged exposure). Standard nitrile gloves may degrade upon exposure to the ketone moiety.

Decontamination & Waste[5]
  • Spill Cleanup: Do NOT use acidic cleaning agents. Acid + Nitrile

    
     Risk of HCN gas.
    
  • Neutralization Protocol:

    • Cover spill with Vermiculite.

    • Treat surface with 10% Sodium Hypochlorite (Bleach) to oxidize potential cyanide residues.

    • Collect in a dedicated "Organic Cyanide" waste stream.

Synthetic Utility & Mechanism

The primary utility of 2-(2-Oxopropoxy)benzonitrile lies in its ability to undergo intramolecular cyclization to form substituted benzofurans, a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and antitumor agents.

Synthesis & Reactivity Pathway

The compound is typically synthesized via the Williamson ether synthesis of salicylonitrile with chloroacetone, followed by base-catalyzed cyclization.

SynthesisPathway Start 2-Hydroxybenzonitrile (Salicylonitrile) Intermediate 2-(2-Oxopropoxy)benzonitrile (CAS 49615-91-0) Start->Intermediate Alkylation (SN2) Reagent Chloroacetone (+ K2CO3/DMF) Reagent->Intermediate Product 3-Methylbenzofuran-7-carbonitrile (Cyclized Scaffold) Intermediate->Product Base-Cat. Cyclization (- H2O)

Figure 1: Synthetic trajectory from Salicylonitrile to Benzofuran scaffolds via the 2-(2-Oxopropoxy)benzonitrile intermediate.[2]

Experimental Protocol: Synthesis of CAS 49615-91-0

Derived from standard alkylation protocols for salicylonitrile.

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • Chloroacetone (1.2 eq) - Warning: Potent Lachrymator

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-hydroxybenzonitrile in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add Chloroacetone dropwise via syringe pump to control exotherm.

  • Reflux: Heat to mild reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or purify via Silica Flash Chromatography.

Emergency Response Logic

In the event of exposure, the response must address both the solvent/ketone irritation and the potential cyanide toxicity .

EmergencyLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Ingestion Type->Inhale Action1 Flush 15min (Water) Remove Clothing Skin->Action1 Action2 Administer 100% Oxygen Check Consciousness Inhale->Action2 Decision Signs of Cyanide Poisoning? (Dizziness, cherry-red skin, gasping) Action1->Decision Action2->Decision Antidote MEDICAL EMERGENCY: Administer Hydroxocobalamin (Cyanokit) Decision->Antidote YES Support Supportive Care Monitor for chemical pneumonitis Decision->Support NO

Figure 2: Decision logic for emergency response, prioritizing the identification of cyanide toxicity symptoms.

Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). The alpha-ketone ether linkage can be susceptible to oxidation or hydrolysis over time.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[3][4]

    • Strong Acids/Bases: Can induce premature cyclization or hydrolysis of the nitrile.

    • Reducing Agents: Will reduce the ketone or nitrile groups.

References

  • PubChem Compound Summary. (n.d.). 2-(2-oxopropoxy)benzonitrile (CID 12826079). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Emergency Response Safety and Health Database: Nitriles. Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved February 26, 2026, from [Link]

Sources

Molecular weight and formula analysis of 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Analysis and Synthesis of 2-(2-Oxopropoxy)benzonitrile

Part 1: Executive Technical Summary

2-(2-Oxopropoxy)benzonitrile (CAS: Intermediate-Status) is a critical bifunctional ether intermediate used primarily in the synthesis of fused heterocyclic systems, specifically 3-aminobenzofurans and benzisoxazoles . Its structure combines a reactive nitrile (–CN) at the ortho position with an acetonyl ether moiety (–O–CH₂–C(=O)–CH₃).

This molecule represents a "loaded spring" in organic synthesis: the proximity of the active methylene group (in the acetonyl chain) to the electrophilic nitrile group allows for rapid, base-mediated intramolecular cyclization (Thorpe-Ziegler type), making it a high-value scaffold for medicinal chemistry libraries targeting kinase inhibitors and GPCR ligands.

Molecular Identity Table
ParameterValueNotes
IUPAC Name 2-(2-Oxopropoxy)benzonitrileAlso: 2-Acetonyl-oxy-benzonitrile
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol Monoisotopic Mass: 175.0633
Core Structure Benzonitrile (Ortho-substituted)1,2-disubstituted benzene ring
Key Functionalities Nitrile (–C≡N), Ketone (C=O), Ether (C–O–C)Bifunctional electrophile/nucleophile precursor
Predicted LogP ~1.3 – 1.6Moderate lipophilicity

Part 2: Synthesis & Experimental Protocol

Core Directive: The synthesis of 2-(2-Oxopropoxy)benzonitrile is a classic Williamson Ether Synthesis . However, the presence of the ortho-nitrile group requires strict pH control to prevent premature cyclization into 3-amino-2-methylbenzofuran during the alkylation step.

Reagents & Stoichiometry
  • Substrate: 2-Hydroxybenzonitrile (Salicylonitrile) [1.0 eq][1]

  • Alkylating Agent: Chloroacetone (1-Chloro-2-propanone) [1.1 eq]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous [1.5 eq]

  • Catalyst: Potassium Iodide (KI) [0.1 eq] (Finkelstein accelerator)

  • Solvent: Acetone (reflux) or DMF (room temp to 60°C)

Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried round-bottom flask with 2-Hydroxybenzonitrile (10 mmol) and anhydrous Acetone (30 mL).

    • Add K₂CO₃ (15 mmol) and KI (1 mmol).

    • Technical Insight: Stir at room temperature for 15 minutes. This deprotonates the phenol (pKa ~7) to form the phenoxide anion, visible as a color shift (often yellowing).

  • Alkylation (SN2):

    • Add Chloroacetone (11 mmol) dropwise over 10 minutes.

    • Safety Note: Chloroacetone is a potent lachrymator.[2] Use a fume hood.

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

  • Work-up:

    • Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate in vacuo to remove acetone.

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and Brine (1x) to remove unreacted chloroacetone and DMF traces.

  • Purification:

    • Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Target: White to off-white crystalline solid or viscous oil (depending on purity).

Part 3: Mechanistic Pathway & Cyclization Risk

The following DOT diagram illustrates the synthesis pathway and the competing intramolecular cyclization (Thorpe-Ziegler) that transforms the target molecule into a benzofuran.

ReactionPathway Salicylonitrile 2-Hydroxybenzonitrile (Substrate) Phenoxide Phenoxide Anion (Activated Nucleophile) Salicylonitrile->Phenoxide K2CO3, Acetone Deprotonation Target 2-(2-Oxopropoxy)benzonitrile (Target Intermediate) Phenoxide->Target + Chloroacetone SN2 Attack Chloroacetone Chloroacetone (Electrophile) Benzofuran 3-Amino-2-acetylbenzofuran (Cyclized Byproduct) Target->Benzofuran Base (Excess) Thorpe-Ziegler Cyclization

Figure 1: Reaction pathway showing the Williamson ether synthesis (Green) and the potential base-catalyzed cyclization risk (Red).

Part 4: Structural Characterization (Self-Validating Metrics)

To validate the identity of 2-(2-Oxopropoxy)benzonitrile , the following spectroscopic signatures must be confirmed. Absence of the nitrile peak or disappearance of the ketone signal suggests premature cyclization.

Infrared Spectroscopy (FT-IR)
  • Nitrile (–C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .

    • Diagnostic: If this band is missing, the nitrile has likely reacted (cyclized).

  • Ketone (C=O): Strong band at 1710–1725 cm⁻¹ .

  • Ether (C–O–C): Bands in the 1240–1260 cm⁻¹ region (aryl alkyl ether).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.35 ppm Singlet (s)3HMethyl group of the ketone (–C(=O)–CH₃ )
4.75 ppm Singlet (s)2HMethylene ether linkage (–O–CH₂ –C=O)
6.90 – 7.60 ppm Multiplet (m)4HAromatic protons (Benzene ring)
  • Causality Check: The singlet at 4.75 ppm is the most critical indicator. If cyclization occurs, this methylene proton environment changes drastically (often becoming part of the furan ring or disappearing if tautomerized).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 176.07[3]

  • [M+Na]⁺: 198.05[3]

  • Fragmentation Pattern: Loss of the acetonyl group (M-57) is common, reverting to the salicylonitrile cation.

Part 5: Applications in Drug Discovery

This molecule is not merely an endpoint; it is a divergent intermediate .

  • Benzofuran Synthesis: Treatment with a strong base (NaOEt/EtOH) triggers the attack of the active methylene (from the acetonyl group) onto the nitrile carbon.

    • Product:3-amino-2-acetylbenzofuran (or 2-methyl derivative depending on tautomerization).

    • Relevance: Scaffold for anti-arrhythmic and anti-microbial agents.

  • Benzisoxazole Synthesis: Reaction with Hydroxylamine (NH₂OH).

    • Mechanism:[4][5][6][7] Oxime formation at the ketone followed by nucleophilic attack on the nitrile.

    • Relevance: Precursors for atypical antipsychotics (e.g., Risperidone analogs).

References

  • BenchChem. (2025).[8] Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(2-oxopropoxy)benzonitrile. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of substituted benzonitriles and benzofurans. RSC Advances, Supplementary Info. Retrieved from

  • Organic Chemistry Data. (2020). Spectroscopic Identification of Organic Compounds: Nitriles and Ethers. Hans Reich Collection.[9] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-(2-Oxopropoxy)benzonitrile and the Advantage of Phase Transfer Catalysis

2-(2-Oxopropoxy)benzonitrile, also known as (2-cyanophenyl)acetone, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive ketone and a versatile nitrile group, makes it a key building block for more complex molecules. The traditional synthesis of this ether often involves the use of strong, hazardous bases and anhydrous organic solvents, which can be expensive, difficult to handle, and generate significant waste.[2]

Phase Transfer Catalysis (PTC) offers a compelling green chemistry alternative for the O-alkylation of 2-cyanophenol.[2][3] This methodology facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) through the use of a phase transfer catalyst.[3][4] The advantages of employing PTC for the production of 2-(2-Oxopropoxy)benzonitrile are numerous and significant:

  • Milder Reaction Conditions: PTC often allows for the use of less hazardous bases, such as aqueous sodium or potassium hydroxide, and can be performed at lower temperatures.[3]

  • Increased Reaction Rates and Yields: By efficiently transporting the reactive anion into the organic phase, PTC can dramatically accelerate reaction rates and lead to higher product yields.[2]

  • Simplified Workup and Reduced Waste: The use of a two-phase system simplifies product isolation and reduces the need for large volumes of volatile organic solvents.[2][3]

  • Enhanced Selectivity: PTC can improve the selectivity of O-alkylation over competing C-alkylation, a common side reaction in phenol alkylation.[5][6]

This document provides a detailed guide to the synthesis of 2-(2-Oxopropoxy)benzonitrile using phase transfer catalysis, including the underlying principles, detailed experimental protocols, and methods for product characterization.

The Mechanism of Phase Transfer Catalysis in O-Alkylation

The synthesis of 2-(2-Oxopropoxy)benzonitrile via PTC involves the O-alkylation of 2-cyanophenol with chloroacetone. The reaction takes place in a biphasic system, typically consisting of an aqueous solution of a base (like NaOH or KOH) and an organic solvent (such as toluene or dichloromethane) containing the 2-cyanophenol and chloroacetone.

The key to the process is the phase transfer catalyst, commonly a quaternary ammonium salt (Q⁺X⁻), like Tetrabutylammonium Bromide (TBAB).[7][8][9] The catalyst facilitates the transfer of the 2-cyanophenoxide anion from the aqueous phase to the organic phase where it can react with the chloroacetone.

The catalytic cycle can be described in the following steps:

  • Anion Formation: In the aqueous phase, the base deprotonates the 2-cyanophenol (ArOH) to form the water-soluble 2-cyanophenoxide anion (ArO⁻).

  • Ion Exchange: The phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the 2-cyanophenoxide anion (ArO⁻) at the interface of the two phases, forming an ion-pair (Q⁺ArO⁻).

  • Phase Transfer: The newly formed ion-pair is lipophilic due to the alkyl groups on the quaternary ammonium cation and is thus extracted into the organic phase.[7]

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive 2-cyanophenoxide anion undergoes a nucleophilic substitution (Sₙ2) reaction with chloroacetone to form the desired product, 2-(2-Oxopropoxy)benzonitrile, and the catalyst is regenerated as Q⁺Cl⁻.[7]

  • Catalyst Regeneration: The catalyst ion-pair (Q⁺Cl⁻) then migrates back to the aqueous phase to repeat the cycle.

This continuous process allows for the efficient conversion of the reactants to the final product under mild conditions.

Caption: Phase Transfer Catalysis cycle for 2-(2-Oxopropoxy)benzonitrile synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-(2-Oxopropoxy)benzonitrile using different phase transfer catalysts.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB)

This protocol utilizes the widely available and cost-effective quaternary ammonium salt, Tetrabutylammonium Bromide (TBAB).

Materials:

  • 2-Hydroxybenzonitrile (2-cyanophenol)

  • Chloroacetone

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (e.g., 11.9 g, 0.1 mol), toluene (100 mL), and Tetrabutylammonium Bromide (TBAB) (e.g., 1.61 g, 0.005 mol).

  • In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 8.0 g, 0.2 mol) in deionized water (40 mL).

  • Add the aqueous NaOH solution to the round-bottom flask.

  • Begin vigorous stirring to ensure good mixing of the two phases.

  • Slowly add chloroacetone (e.g., 9.25 g, 0.1 mol) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to 60-70°C and maintain with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of the starting 2-hydroxybenzonitrile), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2-(2-Oxopropoxy)benzonitrile as a solid or oil.[1]

Protocol 2: Synthesis using 18-Crown-6

This protocol employs a crown ether, 18-Crown-6, which is known for its ability to complex alkali metal cations, thereby activating the accompanying anion.[8] While often more expensive, crown ethers can sometimes provide higher yields and faster reaction times.[9]

Materials:

  • 2-Hydroxybenzonitrile (2-cyanophenol)

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • 18-Crown-6

  • Acetonitrile

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (e.g., 11.9 g, 0.1 mol), anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol), 18-Crown-6 (e.g., 0.26 g, 0.001 mol), and acetonitrile (100 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add chloroacetone (e.g., 9.25 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography as described in Protocol 1.

Comparative Data and Catalyst Selection

The choice of phase transfer catalyst can significantly impact the reaction efficiency. The following table summarizes typical performance data for the benzylation of a similar compound, 2-phenylpropanenitrile, which can serve as a guide for catalyst selection in the synthesis of 2-(2-Oxopropoxy)benzonitrile.[9]

CatalystCatalyst TypeTypical Reaction Time (hours)Typical Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt692
18-Crown-6Crown Ether495

Rationale for Catalyst Selection:

  • Tetrabutylammonium Bromide (TBAB) is often the first choice due to its lower cost and good performance in a wide range of PTC reactions.[9]

  • Quaternary phosphonium salts like TBPB can sometimes offer higher thermal stability and may be more effective in certain systems.[9]

  • Crown ethers like 18-Crown-6 are highly effective but their use may be limited by their higher cost and toxicity.[8][9] They are particularly useful when high reactivity and short reaction times are critical.

Caption: General experimental workflow for PTC synthesis of the target compound.

Analytical Characterization of 2-(2-Oxopropoxy)benzonitrile

Confirmation of the structure and purity of the synthesized 2-(2-Oxopropoxy)benzonitrile is crucial. A combination of spectroscopic techniques should be employed for full characterization.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure.[10]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene protons of the oxopropoxy group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be consistent with the expected structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the nitrile carbon, the carbonyl carbon, and the aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[10]

  • C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group.[11]

  • C=O stretch: A strong absorption band in the region of 1715-1730 cm⁻¹ will indicate the presence of the ketone carbonyl group.[12]

  • C-O-C stretch: The ether linkage will show a characteristic stretching vibration in the fingerprint region, typically around 1200-1250 cm⁻¹.[11]

  • Aromatic C-H and C=C stretches: These will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[13]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(2-Oxopropoxy)benzonitrile (C₁₀H₉NO₂), which is 175.18 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation, with characteristic fragments resulting from the loss of the acetyl group or other parts of the molecule.

Conclusion

Phase transfer catalysis provides a robust, efficient, and greener methodology for the synthesis of 2-(2-Oxopropoxy)benzonitrile. The protocols outlined in this application note offer a reliable starting point for researchers in academic and industrial settings. By understanding the principles of PTC and the role of different catalysts, scientists can optimize reaction conditions to achieve high yields of this important chemical intermediate while minimizing environmental impact. The analytical techniques described are essential for ensuring the identity and purity of the final product, which is critical for its application in drug development and other areas of chemical synthesis.

References

  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. (n.d.). Academia.edu. Retrieved February 26, 2026, from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. Retrieved February 26, 2026, from [Link]

  • European Patent Office. (n.d.). Quaternary ammonium salts used as phase transfer catalysts - EP 0267136 A2. European Patent Office. Retrieved February 26, 2026, from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. Retrieved February 26, 2026, from [Link]

  • NPTEL Archive. (n.d.). Phase Transfer Catalysis. NPTEL Archive. Retrieved February 26, 2026, from [Link]

  • O-Alkylation of a lignite humic acid by phase-transfer catalysis. (2006, February 15). PubMed. Retrieved February 26, 2026, from [Link]

  • operachem. (2023, July 2). Phase transfer catalysis (PTC). operachem. Retrieved February 26, 2026, from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved February 26, 2026, from [Link]

  • Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. (2012). PubMed. Retrieved February 26, 2026, from [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. (n.d.). eurekaselect.com. Retrieved February 26, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved February 26, 2026, from [Link]

  • (PDF) Synthesis and Structural Analysis of 2-Cyanophenyl Phenacyl Ether. (2019, February 6). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (2025, July 18). MDPI. Retrieved February 26, 2026, from [Link]

  • The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. (2015, June 8). mdpi.com. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Taylor & Francis. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). acetone cyanohydrin. Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). phasetransfer.com. Retrieved February 26, 2026, from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. Retrieved February 26, 2026, from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). pubs.rsc.org. Retrieved February 26, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Phase-transfer alkylation reactions using microreactors. Chemical Communications (RSC Publishing). Retrieved February 26, 2026, from [Link]

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Retrieved February 26, 2026, from [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). ijcrt.org. Retrieved February 26, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). users.cs.duke.edu. Retrieved February 26, 2026, from [Link]

  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (2026, February 5). americanpharmaceuticalreview.com. Retrieved February 26, 2026, from [Link]

  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. (2021, October 21). ResearchGate. Retrieved February 26, 2026, from [https://www.researchgate.net/publication/355474744_Synthesis_Spectroscopic_FT-IR_FT-Raman_NMR_UV-Vis_Reactive_ELF_LOL_Fukui_Drug_likeness_and_Molecular_Docking_insights_on_novel_4-3-3-methoxy-phenyl-3-oxo-propenyl]-benzonitrile_by_Experim]([Link])

Sources

Green chemistry approaches to synthesizing 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Green Synthesis of 2-(2-Oxopropoxy)benzonitrile: Application Notes and Protocols

Introduction: A Greener Approach to a Key Synthetic Intermediate

2-(2-Oxopropoxy)benzonitrile is a valuable bifunctional molecule, incorporating a nitrile group and a ketone-containing ether moiety. This structure serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules relevant to pharmaceutical and materials science research. The classical synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-hydroxybenzonitrile (2-cyanophenol) with chloroacetone. While effective, traditional methods often rely on large volumes of volatile organic solvents (VOCs), high temperatures, and long reaction times, contributing to a significant environmental footprint.

This guide, designed for researchers and drug development professionals, provides detailed protocols for synthesizing 2-(2-Oxopropoxy)benzonitrile using modern, green chemistry approaches. We will explore methodologies including Phase-Transfer Catalysis (PTC), Microwave-Assisted Synthesis, and Ultrasound-Assisted Synthesis (Sonochemistry). These techniques offer substantial improvements in efficiency, safety, and sustainability by reducing reaction times, lowering energy consumption, and minimizing waste.[1][2][3]

The Foundational Reaction: A Baseline for Comparison

The synthesis of 2-(2-Oxopropoxy)benzonitrile is fundamentally an O-alkylation of 2-hydroxybenzonitrile. The conventional approach provides a crucial baseline against which the performance of greener alternatives can be measured.

Conventional Synthesis Protocol: Thermal Method

This protocol involves the nucleophilic substitution of chloride from chloroacetone by the phenoxide ion of 2-hydroxybenzonitrile, generated in situ by a weak base.

Reaction Scheme: 2-Hydroxybenzonitrile + Chloroacetone --(K₂CO₃, DMF)--> 2-(2-Oxopropoxy)benzonitrile

Materials:

  • 2-Hydroxybenzonitrile

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (10 mmol, 1.19 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Add 25 mL of DMF to the flask and stir the suspension.

  • Add chloroacetone (12 mmol, 0.91 mL) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate eluent) to obtain pure 2-(2-Oxopropoxy)benzonitrile.

Green Approach 1: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful green chemistry tool that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[5] For this synthesis, a phase-transfer catalyst transports the phenoxide anion from the aqueous phase (where it is generated by an inexpensive base like NaOH) into the organic phase to react with the chloroacetone. This method avoids the need for expensive, anhydrous polar aprotic solvents like DMF.[6][7]

Causality and Expertise: Why PTC is a Superior Choice

The primary advantage of PTC is its ability to overcome the insolubility barrier between an inorganic nucleophile (phenoxide) and an organic substrate.[6] By using a catalyst like Tetrabutylammonium Bromide (TBAB), we create a lipophilic ion pair ([Q⁺][ArO⁻]) that can readily migrate into the organic phase. This enhances reaction rates under milder conditions and allows for the use of aqueous sodium hydroxide, a cheaper and more environmentally benign base than potassium carbonate in an anhydrous organic solvent.[8]

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase RCl Chloroacetone (R-Cl) Product Product (R-OAr) RCl->Product Reaction ArOH 2-Hydroxybenzonitrile (ArOH) QCl Catalyst (Q⁺Cl⁻) NaOH NaOH QOAr Active Catalyst (Q⁺ArO⁻) QCl->QOAr Regeneration QOAr->RCl NaOAr Sodium Phenoxide (Na⁺ArO⁻) ArOH->NaOAr Deprotonation NaOH->NaOAr NaOAr->QOAr Anion Exchange NaCl NaCl

Caption: Generalized mechanism of phase-transfer catalysis.

Protocol: PTC Synthesis of 2-(2-Oxopropoxy)benzonitrile

Materials:

  • 2-Hydroxybenzonitrile

  • Chloroacetone

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

Procedure:

  • Charge a round-bottom flask with 2-hydroxybenzonitrile (10 mmol, 1.19 g), toluene (25 mL), and TBAB (1 mmol, 0.322 g).

  • Begin vigorous stirring (essential for PTC) and add the 50% aqueous NaOH solution (5 mL). Stir for 15 minutes at room temperature to generate the phenoxide.

  • Add chloroacetone (11 mmol, 0.82 mL) dropwise to the vigorously stirred biphasic mixture.

  • Heat the reaction to 60°C and maintain for 2-3 hours. Monitor completion by TLC.

  • After cooling, separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify via column chromatography if necessary, although PTC reactions often yield a cleaner product.

Green Approach 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized organic synthesis by offering a highly efficient method of energy transfer directly to the reacting molecules.[2] This localized superheating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes and improving yields.[9][10]

Causality and Expertise: The Rationale for Microwave Heating

Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating.[11] For the synthesis of 2-(2-Oxopropoxy)benzonitrile, using a polar solvent like ethanol or even a solvent-free approach with a solid support allows for extremely fast reaction times. This not only saves significant energy but can also minimize the formation of degradation byproducts associated with prolonged heating.

MAOS_Workflow A Combine Reactants (2-Hydroxybenzonitrile, Chloroacetone, K₂CO₃ on Silica Gel) B Place in Microwave Reactor Vial and Seal A->B C Irradiate with Microwaves (e.g., 150W, 120°C, 5-10 min) B->C D Cool Vial to Room Temperature C->D E Extract with Solvent (e.g., Ethyl Acetate) D->E F Filter Solid Support E->F G Evaporate Solvent F->G H Purify Product G->H

Sources

A Detailed Laboratory Protocol for the Preparation of 2-(2-Oxopropoxy)benzonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2-Oxopropoxy)benzonitrile

Introduction

2-(2-Oxopropoxy)benzonitrile is a valuable bifunctional organic molecule utilized as an intermediate in the synthesis of more complex chemical entities in pharmaceuticals and materials science.[1][2] Its structure incorporates a nitrile group, a ketone, and an ether linkage, offering multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the synthesis of 2-(2-Oxopropoxy)benzonitrile, designed for researchers in organic synthesis and drug development. The procedure is based on the robust and widely-used Williamson ether synthesis.[3][4]

Reaction Principle and Mechanism

The synthesis is achieved through a Williamson ether synthesis, a classic and efficient method for preparing ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6]

The core steps of the mechanism are:

  • Deprotonation: The weakly acidic phenolic proton of 2-cyanophenol is removed by a mild base, typically potassium carbonate, to generate the more nucleophilic 2-cyanophenoxide ion.

  • Nucleophilic Attack: The resulting 2-cyanophenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetone.

  • Displacement: This attack occurs in a single, concerted step, leading to the displacement of the chloride leaving group and the formation of the new carbon-oxygen ether bond, yielding the final product.[4]

Reaction Scheme:

(Note: An illustrative image would be placed here in a final document. The scheme shows 2-cyanophenol reacting with chloroacetone in the presence of potassium carbonate and acetone to yield 2-(2-oxopropoxy)benzonitrile and potassium chloride.)

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetone (CAS 78-95-5): Highly flammable liquid and vapor.[7][8] It is fatal if inhaled or in contact with skin, toxic if swallowed, and causes severe skin burns and eye damage.[8] Chloroacetone is a potent lachrymator (causes tearing) and vesicant (causes blistering).[9] Handle with extreme caution using spark-proof tools and in a closed or well-ventilated system.[9]

  • 2-Cyanophenol (CAS 611-20-1): Harmful if swallowed and causes serious eye damage.[10] Avoid contact with skin and eyes and prevent dust formation.[11]

  • Acetone (CAS 67-64-1): Highly flammable liquid and vapor. Causes serious eye irritation.

  • Potassium Carbonate (CAS 584-08-7): Causes serious eye irritation and may cause respiratory irritation.

  • Ethyl Acetate & Hexanes: Flammable liquids. Handle away from ignition sources.

Materials and Equipment

Reagents:

  • 2-Cyanophenol (≥99%)

  • Chloroacetone (≥96%, stabilized)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Reagent Data Table

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Form
2-CyanophenolC₇H₅NO119.12[1]10.01.0Off-white solid[1]
ChloroacetoneC₃H₅ClO92.52[8]11.01.1Colorless to brown liquid[7]
Potassium CarbonateK₂CO₃138.2120.02.0White powder
AcetoneC₃H₆O58.08~40 mLSolventColorless liquid

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification cluster_char Characterization Prep 1. Reagent Setup Combine 2-cyanophenol, K2CO3, and acetone in flask. Reaction 2. Add Chloroacetone Heat mixture to reflux for 4-6h. Monitor by TLC. Prep->Reaction Workup_Filter 3. Cool & Filter Filter off inorganic salts. Reaction->Workup_Filter Workup_Evap 4. Concentrate Remove acetone via rotary evaporation. Workup_Filter->Workup_Evap Workup_Extract 5. Extraction Dissolve in EtOAc. Wash with H2O, NaHCO3 (aq), and brine. Workup_Evap->Workup_Extract Workup_Dry 6. Dry & Concentrate Dry organic layer with MgSO4, filter, and concentrate to yield crude product. Workup_Extract->Workup_Dry Purify 7. Column Chromatography Purify crude product using a hexane/EtOAc gradient. Workup_Dry->Purify Characterize 8. Analysis Confirm structure and purity by NMR, IR, and HRMS. Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Salicylonitrile Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for salicylonitrile alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we address common challenges in a direct question-and-answer format, blending established chemical principles with practical, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1.1: I'm getting a mixture of O-alkylated and C-alkylated products. How can I improve selectivity for the desired isomer?

This is the most common challenge in the alkylation of salicylonitrile. The phenoxide ion, formed after deprotonation of the hydroxyl group, is an ambident nucleophile . This means it has two nucleophilic sites: the "hard" oxygen center and the "soft" carbon centers of the aromatic ring (primarily the ortho and para positions).[1][2] The ratio of O- to C-alkylation is governed by a delicate balance of several factors, which you can manipulate to favor your desired product.[3][4]

The key principle guiding selectivity is the Hard and Soft Acids and Bases (HSAB) theory .[5][6] This theory states that hard acids prefer to react with hard bases, and soft acids with soft bases.[5]

  • To favor O-Alkylation (Ether Formation): The negatively charged oxygen is a "hard" nucleophilic center. To favor reaction at this site, you should use conditions that promote interaction with a "hard" electrophile.[7]

    • Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[8][9] These solvents are effective at solvating the cation of the base, creating a more "naked" and highly reactive phenoxide anion where the hard oxygen site is readily accessible.[6]

    • Counter-ion Effect: Bases with large, "soft" cations, like cesium (Cs⁺), can increase the reactivity of the phenoxide oxygen. The "cesium effect" is well-documented to favor O-alkylation due to the formation of a looser ion pair, enhancing the oxygen's nucleophilicity.[10]

    • Electrophile Hardness: Use "harder" alkylating agents. Alkyl sulfates (like dimethyl sulfate) or sulfonates (like tosylates) are generally harder than alkyl halides.

  • To favor C-Alkylation (Ring Alkylation): The carbon atoms of the aromatic ring are "soft" nucleophilic centers.

    • Solvent Choice: Use protic solvents like water or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more available for attack.[2]

    • Electrophile Softness: Use "softer" electrophiles like alkyl iodides or bromides.[7]

FAQ 1.2: I'm observing significant amounts of a dialkylated product. How can I prevent this?

Dialkylation occurs when the initially formed mono-alkylated product reacts again with the alkylating agent. This can happen on the ring (C,C-dialkylation) or, if the first alkylation was on the ring, the second could be on the oxygen (O,C-dialkylation).

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess of salicylonitrile relative to the alkylating agent. A common starting point is 1.1 to 1.2 equivalents of salicylonitrile to 1.0 equivalent of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated product.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which often has a higher activation energy.[11]

  • Choice of Base: A very strong base that rapidly and completely deprotonates the starting salicylonitrile can sometimes help. However, excessively harsh conditions can also promote side reactions.[8]

FAQ 1.3: My nitrile group is hydrolyzing to an amide or carboxylic acid. What conditions should I change?

The nitrile group is generally stable under anhydrous basic conditions used for alkylation.[12] Hydrolysis typically becomes a problem if there is water present, especially under harsh pH and high-temperature conditions.[13][14]

Preventative Measures:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your glassware thoroughly. If using a base like potassium carbonate (K₂CO₃), consider using the anhydrous form or drying it before use.

  • Avoid Strong Aqueous Bases: Avoid using aqueous sodium hydroxide or potassium hydroxide if possible, as this introduces water and high basicity, prime conditions for nitrile hydrolysis.[14] If you must use them, conduct the reaction at the lowest effective temperature and for the shortest possible time.

  • Workup Procedure: During the reaction workup, neutralize the basic reaction mixture promptly with a mild acid (e.g., dilute HCl, NH₄Cl solution) under cold conditions (e.g., an ice bath) before extraction. Prolonged exposure to either strong acid or strong base during workup can cause hydrolysis.

Section 2: Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Incomplete Deprotonation: The base is not strong enough for salicylonitrile. 2. Poor Reagent Quality: Alkylating agent has degraded; base is old or hydrated. 3. Insufficient Temperature/Time: Reaction is too slow under the chosen conditions.1. Switch to a stronger base. If using K₂CO₃, consider Cs₂CO₃ or, with caution, NaH.[8][10] A stronger base ensures sufficient concentration of the reactive phenoxide anion. 2. Verify reagent integrity. Use a fresh bottle of alkylating agent. Ensure bases like NaH are handled under an inert atmosphere. 3. Increase temperature or extend reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
Mixture of O- and C-Alkylated Products Ambident Nucleophile Reactivity: Reaction conditions are not optimized for selectivity (see FAQ 1.1).For O-Alkylation: Use Cs₂CO₃ as the base in a polar aprotic solvent like DMF or acetonitrile.[10] For C-Alkylation: Use a protic solvent like TFE and a soft alkylating agent like an alkyl iodide.[2]
Formation of Elimination Byproduct (Alkene) Competing E2 Reaction: This is common with secondary or tertiary alkyl halides, or when using a sterically hindered, strong base.[1][15]Use a primary alkyl halide. The Williamson ether synthesis (O-alkylation) proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance.[1] Secondary and especially tertiary halides will preferentially undergo elimination.[8]
Complex Mixture of Unidentifiable Products Reaction Temperature Too High: High temperatures can lead to decomposition of reagents or products. Solvent Reactivity: Some solvents (like DMF) can decompose under strongly basic conditions at high temperatures.Lower the reaction temperature. A controlled temperature of 50-80°C is often sufficient.[8] Choose a more stable solvent. Consider acetonitrile or acetone as alternatives to DMF if decomposition is suspected.

Section 3: Reaction Schematics & Workflows

Diagram 1: Competing O- vs. C-Alkylation Pathways

The phenoxide of salicylonitrile is an ambident nucleophile, leading to two potential product pathways. The choice of solvent and the nature of the electrophile (R-X) are critical in directing the reaction toward the desired product.

G cluster_start Reactants cluster_products Potential Products Salicylonitrile Salicylonitrile Phenoxide Salicylonitrile Anion (Ambident Nucleophile) Salicylonitrile->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide O_Product O-Alkylated Product (Ether) Phenoxide->O_Product 'Hard' Center Attack (Favored in Polar Aprotic Solvents) C_Product C-Alkylated Product (Ring Alkylated) Phenoxide->C_Product 'Soft' Center Attack (Favored in Protic Solvents) RX Alkylating Agent (R-X) RX->O_Product RX->C_Product

Caption: Competing O- and C-alkylation pathways for the salicylonitrile anion.

Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during salicylonitrile alkylation.

G cluster_analysis cluster_solutions_lc cluster_solutions_ps cluster_solutions_osp Start Unsatisfactory Reaction Outcome LowConversion Low Conversion of Starting Material? Start->LowConversion PoorSelectivity Poor O/C Selectivity? Start->PoorSelectivity OtherSideProducts Other Side Products (Dialkylation, Hydrolysis)? Start->OtherSideProducts CheckBase Increase Base Strength (e.g., K₂CO₃ → Cs₂CO₃) LowConversion->CheckBase Yes CheckTemp Increase Temperature or Reaction Time LowConversion->CheckTemp Yes CheckReagents Verify Reagent Purity (Anhydrous Conditions) LowConversion->CheckReagents Yes Solvent Change Solvent (Polar Aprotic for O-Alkylation) (Protic for C-Alkylation) PoorSelectivity->Solvent Yes CounterIon Use Cs₂CO₃ for O-Alkylation PoorSelectivity->CounterIon Yes Stoich Adjust Stoichiometry (Slight excess of Nucleophile) OtherSideProducts->Stoich Dialkylation? Hydrolysis Ensure Anhydrous Conditions & Careful Workup OtherSideProducts->Hydrolysis Hydrolysis? Elimination Use Primary Alkyl Halide OtherSideProducts->Elimination Alkene?

Caption: A troubleshooting decision tree for salicylonitrile alkylation.

Section 4: Optimized Protocols

Protocol 4.1: General Procedure for Selective O-Alkylation

This protocol is optimized for the formation of the O-alkylated ether product, leveraging conditions known to favor reaction at the hard oxygen center.

Materials:

  • Salicylonitrile

  • Alkyl Halide (e.g., ethyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether

  • Saturated aq. NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylonitrile (1.0 eq) and anhydrous acetonitrile.

  • Add cesium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[10]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aq. NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product via column chromatography (silica gel) as needed.

Section 5: Comparative Data

Table 1: Influence of Base and Solvent on Alkylation Yields

The choice of base is critical for achieving high yields in phenol alkylations. Cesium carbonate often provides superior results compared to more common bases like potassium carbonate, particularly in non-aqueous systems.[10]

EntryPhenol SubstrateBase (eq)Alkylating AgentSolventTime (h)Yield (%)Reference
1PhenolK₂CO₃ (2.0)CH₃IAcetone885[10]
2PhenolCs₂CO₃ (2.0) CH₃ICH₃CN 4 98 [10]
34-NitrophenolK₂CO₃ (2.0)CH₃IAcetone890[10]
44-NitrophenolCs₂CO₃ (2.0) CH₃ICH₃CN 4 99 [10]
5PhenolCs₂CO₃ (2.0) Benzyl BromideCH₃CN 5 98 [10]

Data synthesized from Lee, J. C., et al. (1995). The data clearly demonstrates that the Cs₂CO₃/CH₃CN system leads to higher yields and shorter reaction times compared to the K₂CO₃/acetone system.[10]

References

Sources

Technical Support Center: Purification of Crude 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(2-Oxopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity 2-(2-Oxopropoxy)benzonitrile.

Introduction

2-(2-Oxopropoxy)benzonitrile is a bifunctional molecule of interest in medicinal chemistry and materials science. Its synthesis, commonly achieved through a Williamson ether synthesis or similar nucleophilic substitution reactions, can often result in a crude product containing unreacted starting materials, side-products, and other process-related impurities.[1] This guide provides a systematic approach to the purification of this compound, focusing on the two most common and effective techniques: recrystallization and silica gel column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-(2-Oxopropoxy)benzonitrile?

A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities. Recrystallization is often a good first choice for moderately impure solids, while column chromatography is excellent for separating complex mixtures or removing closely related impurities.[2]

Q2: My "purified" compound has a yellowish or brownish tint. Is this normal?

A2: While pure 2-(2-Oxopropoxy)benzonitrile is expected to be a white to off-white solid, a slight coloration in the crude or even purified product can be due to minor, highly colored impurities. If analytical methods such as NMR or HPLC confirm high purity, the color may not be detrimental for subsequent steps. However, if a high degree of colorlessness is required, treatment with activated charcoal during recrystallization or careful column chromatography can be effective at removing these colored impurities.[3]

Q3: What are the likely impurities in my crude sample of 2-(2-Oxopropoxy)benzonitrile?

A3: Impurities often originate from the synthetic route. Assuming a Williamson ether synthesis approach (reacting 2-hydroxybenzonitrile with a haloacetone), common impurities may include:

  • Unreacted 2-hydroxybenzonitrile: A phenolic starting material that is relatively polar.

  • Unreacted haloacetone (e.g., chloroacetone or bromoacetone): A volatile and reactive starting material.

  • Side-products from elimination reactions: Particularly if the reaction conditions are too basic or the temperature is too high.[1]

  • Solvent residues: From the reaction or initial work-up (e.g., DMF, acetonitrile).[1]

Q4: How should I store the purified 2-(2-Oxopropoxy)benzonitrile?

A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation.

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution
Product "oils out" and does not crystallize upon cooling. The solvent is too effective, or the compound's melting point is below the solvent's boiling point.1. Add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[4] 2. Switch to a solvent system with a lower boiling point.[4]
No crystals form, even after cooling in an ice bath. The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[4] 2. If crystals still do not form, consider using a different solvent system where the compound has lower solubility at cold temperatures.[4]
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not optimal.1. Ensure the solution is cooled for a sufficient amount of time (e.g., in an ice bath) before filtration.[5] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] 3. Perform solvent screening to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[4]
Purity does not improve significantly after recrystallization. The impurities have similar solubility profiles to the desired product in the chosen solvent. The crude material is too impure for a single recrystallization step.1. Attempt a second recrystallization with a different solvent system.[4] 2. Purify the material using column chromatography to remove the persistent impurities.[4]
Column Chromatography Issues
Problem / ObservationPotential CauseRecommended Solution
Poor separation of the desired compound from impurities (co-elution). The chosen eluent system is not optimal. The column was not packed properly.1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[6] 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[7] 3. Ensure the column is packed uniformly without any air bubbles or channels.[8]
The compound is not eluting from the column. The eluent is not polar enough. The compound may be adsorbing irreversibly to the silica gel.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[7] 2. If the compound is very polar, consider adding a small amount of a more polar solvent like methanol to the eluent.
The compound elutes too quickly with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[7]
Streaking or tailing of the compound band on the column. The sample was overloaded on the column. The compound has low solubility in the eluent.1. Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[6] 2. Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the single-solvent recrystallization of 2-(2-Oxopropoxy)benzonitrile. The ideal solvent should be determined through small-scale trials. Good starting points for solvent screening include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.

Materials:

  • Crude 2-(2-Oxopropoxy)benzonitrile

  • Recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-(2-Oxopropoxy)benzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the process can be enhanced by placing the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small volume of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard procedure for purifying 2-(2-Oxopropoxy)benzonitrile using silica gel column chromatography. The eluent system should be optimized beforehand using TLC. A good starting eluent system to try is a mixture of hexanes and ethyl acetate.

Materials:

  • Crude 2-(2-Oxopropoxy)benzonitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[9]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[8]

    • Add another layer of sand on top of the packed silica gel.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.[7]

  • Elution:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent to elute the compounds based on their affinity for the stationary phase.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_0 Preparation cluster_1 Process cluster_2 Outcome Crude Crude Product Solvent Select Solvent Crude->Solvent Small-scale trials Dissolve Dissolve in min. hot solvent Solvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold solvent VacuumFilter->Wash MotherLiquor Mother Liquor (contains impurities) VacuumFilter->MotherLiquor Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical workflow for purification by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation TLC TLC Analysis for Eluent Optimization Pack Pack Column (Silica Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for purification by column chromatography.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (2025). Benchchem.
  • Recrystallization - Part 2. (n.d.).
  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate.
  • Purification of Benzonitrile. (n.d.). Chempedia - LookChem.
  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
  • Column chromatography. (n.d.). UVic.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
  • Column Chromatography. (n.d.).
  • Column chromatography in pharmaceutical analysis. (2022, September 19). Research and Reviews.
  • Recrystallization and Crystallization. (n.d.).

Sources

Technical Support Center: Crystallization of 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-OPB-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Oiling Out, Impurity Rejection, and Polymorph Control

Executive Summary: The Low-Melting Challenge

Welcome to the technical support hub for 2-(2-Oxopropoxy)benzonitrile (CAS: 35674-14-7). If you are here, you are likely facing a specific frustration: the product oils out instead of crystallizing , or it solidifies into a sticky, amorphous gum that traps impurities.

This molecule presents a classic "low-melting solid" challenge. The combination of the nitrile (electron-withdrawing) and the ether-ketone tail (flexible, moderately polar) creates a crystal lattice with relatively weak packing forces. The melting point is often depressed below the boiling point of common solvents, leading to Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide moves beyond generic advice. We will troubleshoot the specific molecular interactions causing your failure and provide self-validating protocols to fix them.

Module 1: The "Oiling Out" Phenomenon

Q: Why does my solution turn cloudy and separate into oil droplets instead of forming crystals?

A: You have hit the Metastable Oiling-Out Boundary (MOOB).

This is not a random error; it is a thermodynamic state. 2-(2-Oxopropoxy)benzonitrile has a melting point (typically ~60–70°C, depending on purity) that is easily depressed by solvents. When the temperature of your solution drops, the limit of solubility (supersaturation) is reached after the solution has already entered a region where the "liquid" phase is more stable than the "solid" phase relative to the mixture.

The Mechanism:

  • High Supersaturation: You are cooling too fast or using too much anti-solvent.

  • LLPS: The solute molecules cluster into a dense liquid phase (oil) rather than aligning into a lattice.

  • Impurity Trap: This oil phase acts as a "super-solvent," extracting impurities from the mother liquor and concentrating them, which further lowers the melting point.

Troubleshooting Protocol: The "Oiling Out" Rescue

Do not freeze the oil; it will just form a glass. You must redissolve and shift the equilibrium.

ParameterRecommendationWhy?
Solvent System IPA / Water (Preferred) or Ethanol / Water Alcohols provide solubility; water acts as the anti-solvent to drive nucleation.
Ratio Start 1:1 (v/v) High organic content prevents LLPS; high water content forces precipitation. You need the "Goldilocks" zone.
Temperature Keep > 45°C during addition If you add anti-solvent at room temp, you force oiling. Add hot water to hot solution.
Seeding Mandatory (0.5 wt%) Seeds provide a template for growth, bypassing the high-energy nucleation barrier where oiling occurs.
Visualizing the Rescue Strategy

The following decision tree outlines the logic for recovering an oiled-out batch.

OilingRescue Figure 1: Logic flow for rescuing an oiled-out crystallization batch. Start Observation: Product Oils Out CheckTemp Check Temperature Is T < Melting Point? Start->CheckTemp Reheat Reheat to Clear Solution (T > 60°C) CheckTemp->Reheat Yes Seed Add Seed Crystals at T = Saturation Point Reheat->Seed Cool Slow Cool (5°C per hour) Seed->Cool Success Crystalline Solid Cool->Success Fail Oils Out Again Cool->Fail AdjustSolvent Increase Organic Ratio (Reduce Supersaturation) Fail->AdjustSolvent AdjustSolvent->Reheat

Module 2: Impurity Rejection (The "Phenol Poison")

Q: My crystals are yellow/sticky. NMR shows starting material. Why didn't it stay in the mother liquor?

A: Unreacted 2-hydroxybenzonitrile (Salicylonitrile) is a crystal growth inhibitor.

In the synthesis of 2-(2-Oxopropoxy)benzonitrile (typically alkylation of 2-hydroxybenzonitrile with chloroacetone), the starting phenol is the most dangerous impurity.

The Mechanism: The hydroxyl group (-OH) of the unreacted starting material can hydrogen bond to the ether oxygen or nitrile nitrogen of your product. Instead of being rejected, it "co-crystallizes" or adsorbs onto the growing crystal face, halting growth and causing occlusion of mother liquor.

The Fix: Chemical Washing Before Crystallization You cannot rely on crystallization alone to remove >5% phenolic impurity. You must perform a Caustic Wash .

Protocol:

  • Dissolve crude solid in Ethyl Acetate or DCM .

  • Wash 2x with 1M NaOH (cold). The phenol becomes a water-soluble phenoxide salt.

  • Wash 1x with Brine (to remove trapped water).

  • Dry organic layer (MgSO4) and evaporate.

  • Then proceed to crystallization.

Module 3: Experimental Protocol

Standard Operating Procedure (SOP): Controlled Crystallization

This protocol is designed to minimize the Metastable Zone Width (MSZW) and prevent oiling out.

Reagents:

  • Crude 2-(2-Oxopropoxy)benzonitrile (Phenol-free)

  • Solvent: Isopropyl Alcohol (IPA)

  • Anti-solvent: Deionized Water

Step-by-Step:

  • Dissolution:

    • Charge crude solid into a flask.

    • Add IPA (3 mL per gram of solid) .

    • Heat to 60–65°C . Stir until fully dissolved. If haze persists, filter hot.

  • The "Cloud Point" Approach:

    • While maintaining 60°C , slowly add warm water (50°C) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 0.5 mL pure IPA to clear the solution back to transparent. You are now exactly at saturation.

  • Seeding (Critical Step):

    • Cool the solution to 50°C .

    • Add 0.5 wt% seed crystals . (If you have no seeds, scratch the glass wall vigorously with a glass rod to induce nucleation).

    • Wait 30 minutes. Ensure a visible slurry of white crystals forms. Do not cool further yet.

  • Growth Phase:

    • Once a bed of crystals is established, cool slowly to 0–5°C over 4 hours (approx 0.2°C/min).

    • Note: If you cool too fast, the remaining solute will crash out as oil on top of the crystals.

  • Isolation:

    • Filter on a Buchner funnel.[1]

    • Wash with a cold 1:2 IPA:Water mixture.

    • Dry under vacuum at 40°C . (Avoid high heat; the melting point is low).

Module 4: Process Visualization

The following diagram illustrates the critical purification pathway, highlighting the impurity rejection step that most researchers skip.

PurificationWorkflow Figure 2: Integrated purification workflow ensuring phenol removal prior to crystallization. Crude Crude Reaction Mix (Product + Phenol + Salts) Workup Organic Extraction (EtOAc) Crude->Workup Caustic Caustic Wash (1M NaOH) Workup->Caustic Remove Phenol PhaseSep Phase Separation Caustic->PhaseSep Aqueous Aqueous Waste (Phenoxide Impurities) PhaseSep->Aqueous Discard Organic Clean Organic Phase PhaseSep->Organic Keep Cryst Crystallization (IPA/Water) Organic->Cryst Evaporate & Solvent Swap Final Pure Product (>99% HPLC) Cryst->Final

FAQs: Rapid Fire Troubleshooting

Q: Can I use Hexane/Ethyl Acetate instead of Alcohol/Water? A: Yes, but be careful. 2-(2-Oxopropoxy)benzonitrile is very soluble in Ethyl Acetate. You will need a high ratio of Hexane (anti-solvent) to force it out. This often leads to "oiling out" because the polarity difference between EtAc and Hexane is less capable of structuring the crystal lattice than the Hydrogen-bonding network of Water/Alcohol.

Q: My product is a low-melting solid (mp ~55°C). How do I dry it? A: Do not use a standard oven at 60°C. It will melt and fuse into a brick. Use a vacuum desiccator at room temperature with P2O5 or Silica Gel, or a vacuum oven set strictly to 35°C .

Q: I don't have seed crystals. How do I get the first batch? A: Take a small aliquot (1 mL) of your oiling-out mixture. Put it on a watch glass. Evaporate the solvent rapidly with a heat gun, then scratch the resulting gum vigorously with a spatula while cooling it on dry ice. This physical stress often induces the first polymorph. Use this powder to seed the main batch.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of 2-Hydroxybenzonitrile. (Provides critical data on removing the phenolic starting material).

  • ResearchGate. (2017). Purification strategies for Benzonitrile derivatives. (General methodologies for handling low-melting benzonitriles).

  • PubChem. (2025). 2-(2-Oxopropoxy)benzonitrile Compound Summary. (Physical property data and structural identifiers).

  • Sigma-Aldrich. (2025). 2-(2-Oxopropoxy)benzonitrile Product Information. (Handling and safety data).

Sources

Technical Support Center: Moisture Control in 2-(2-Oxopropoxy)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Moisture Paradox

You are likely utilizing 2-(2-Oxopropoxy)benzonitrile as a precursor for synthesizing substituted benzofurans (specifically 3-aminobenzofurans or 3-acylbenzofurans) via the Thorpe-Ziegler or base-mediated cyclization methods.

While the ether linkage in your starting material is robust, the nitrile (-CN) and the


-methylene protons  (adjacent to the ketone) are critically sensitive to moisture in basic environments.

The Core Problem: Water acts as a competitive acid and a nucleophile. In the presence of the bases required for cyclization (e.g.,


, 

, or

), even trace moisture (50–100 ppm) can shift the reaction trajectory from the desired intramolecular cyclization to intermolecular hydrolysis , resulting in amide byproducts and stalled conversion.

Module 1: The Chemistry of Failure (Mechanistic Insight)

To troubleshoot effectively, you must understand the competition occurring in your flask.

The Competitive Pathways
  • Pathway A (Desired - Anhydrous): The base deprotonates the

    
    -methylene group. The resulting enolate attacks the nitrile carbon intramolecularly, closing the furan ring.
    
  • Pathway B (Moisture Failure - Kinetic): Water protonates the enolate immediately, regenerating the starting material and consuming the base.

  • Pathway C (Moisture Failure - Thermodynamic): Hydroxide ions (generated from base + water) attack the nitrile directly, converting it to a primary amide (2-(2-oxopropoxy)benzamide), which cannot cyclize.

Visualization: Reaction Divergence

ReactionPathways SM Starting Material 2-(2-Oxopropoxy)benzonitrile Enolate Enolate Intermediate (Reactive Species) SM->Enolate Deprotonation (Anhydrous) Amide Byproduct Primary Amide SM->Amide Hydrolysis by OH- (Thermodynamic Trap) Base Base (KOtBu/NaH) Cyclic Desired Product 3-Substituted Benzofuran Enolate->Cyclic Intramolecular Attack (Fast) Quench Stalled Reaction (Protonated Enolate) Enolate->Quench Protonation by H2O (Kinetic Trap) Water Trace H2O Water->Amide Water->Quench

Figure 1: Mechanistic divergence showing how moisture interrupts the cyclization pathway either by quenching the active enolate or hydrolyzing the nitrile.

Module 2: Pre-Reaction Troubleshooting (Reagents & Setup)

Standard: For base-mediated nitrile cyclizations, solvent water content must be < 50 ppm . For strictly kinetic bases (LDA, NaH), < 10 ppm is required.

Solvent Water Limits & Drying Protocols
SolventMax Water (ppm)Drying Protocol (Lab Scale)Verification Method
DMF < 50 ppmStore over activated 3Å Mol Sieves (20% m/v) for 48h. Do not distill from hydrides (risk of decomposition).Karl Fischer (Coulometric)
THF < 10 ppmDistill from Na/Benzophenone OR Column filtration (Alumina). Store over 3Å Sieves.Benzophenone turns deep blue/purple.[1]
Ethanol < 100 ppmDistill from Mg/I2. Store over 3Å Sieves.Karl Fischer.
DMSO < 50 ppmStore over activated 3Å Mol Sieves.Karl Fischer.

Critical Note on Molecular Sieves: Use 3Å sieves for DMF and Ethanol. 4Å sieves can degrade DMF over time and are less effective for alcohols. Sieves must be activated at 300°C under vacuum before use.

Base Handling
  • Potassium Carbonate (

    
    ):  Highly hygroscopic. Must be dried in an oven at 120°C for 4 hours prior to use. Clumped powder indicates moisture contamination.
    
  • Sodium Hydride (NaH): Often supplied in mineral oil. For strict moisture control, wash with anhydrous hexane (under

    
    ) to remove oil, but weigh rapidly as the dry powder reacts instantly with atmospheric moisture.
    

Module 3: In-Process Troubleshooting

Use this decision tree if your reaction is behaving unexpectedly.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Stalled Reaction CheckTLC Step 1: Check TLC/LC-MS Start->CheckTLC Result1 Only Starting Material Remains CheckTLC->Result1 Result2 New Polar Spot (Not Product) CheckTLC->Result2 Diagnosis1 Diagnosis: Base Quenched Result1->Diagnosis1 Diagnosis2 Diagnosis: Nitrile Hydrolysis Result2->Diagnosis2 Action1 Action: Add 0.5 eq fresh base Check solvent dryness Diagnosis1->Action1 Action2 Action: Abort. Purify SM. Restart with dry solvent. Diagnosis2->Action2

Figure 2: Decision matrix for diagnosing reaction failures based on TLC/LC-MS evidence.

Specific Scenarios

Scenario A: The Reaction Stalls at 50% Conversion

  • Cause: Water in the solvent has consumed the base (forming hydroxide), but the hydroxide is not nucleophilic enough to hydrolyze the nitrile at the current temperature.

  • Fix: Do not add more starting material. Add a small aliquot of fresh, anhydrous base. If reaction resumes, moisture was the limiting factor.

Scenario B: Formation of a "Draggy" Polar Spot

  • Cause: Nitrile hydrolysis to the primary amide.[2][3] This is irreversible.

  • Fix: This batch is compromised. Isolate the amide if needed for characterization, but for the target molecule, you must restart with freshly activated sieves.

Module 4: Post-Reaction & Workup

Even after a successful reaction, improper quenching can degrade the benzofuran product or hydrolyze remaining nitrile groups.

  • The Quench: Do not dump the reaction into water if you used strong bases (NaH).

    • Protocol: Cool to 0°C. Dilute with diethyl ether. Add Saturated Ammonium Chloride (

      
      ) dropwise. This buffers the pH to ~7, preventing base-catalyzed hydrolysis during workup.
      
  • Phase Separation: Rapidly separate the organic layer. Prolonged exposure of the product to basic aqueous layers can ring-open the benzofuran or hydrolyze the amide.

Frequently Asked Questions (FAQ)

Q1: Can I use HPLC-grade DMF without further drying? A: Generally, no . HPLC-grade DMF often contains 100–300 ppm water, which is sufficient to stall base-mediated cyclizations or lower yields by 20-30%. Use "Anhydrous" grade (sealed with a septum) or dry it over 3Å sieves for 24 hours.

Q2: Why is my product turning into a carboxylic acid? A: If you observe a carboxylic acid, you have experienced full hydrolysis . This usually happens if the reaction mixture was heated to reflux in the presence of hydroxide (generated from wet base). Reduce the temperature or switch to a non-nucleophilic base like DBU or KOtBu in non-aqueous conditions.

Q3: Is the ether linkage in 2-(2-Oxopropoxy)benzonitrile sensitive to moisture? A: No. The ether linkage is stable under standard basic cyclization conditions. The weak points are strictly the nitrile (hydrolysis) and the


-protons (proton exchange).

Q4: Can I use 4Å Molecular Sieves for drying Ethanol? A: It is not recommended. 4Å sieves are slightly basic and can promote side reactions or degrade in alcohols. 3Å sieves are the industry standard for drying polar protic solvents like ethanol and methanol.

References

  • Burfield, D. R.; Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[4] A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry.[5]

  • Williams, D. B. G.; Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[5]

  • Grokipedia. (2024). Hydrolysis of Nitriles: Reaction Mechanisms and Conditions.[2][3][6][7]

  • BenchChem. (2025).[8] Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Benzofuran Derivatives.[8]

  • Takeda, N.; Miyata, O.; Naito, T. (2007).[5] Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement.[5] European Journal of Organic Chemistry.[5]

Sources

Technical Support Center: Reducing Impurity Formation in Bunazosin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Bunazosin intermediates. It addresses the specific chemical challenges associated with the quinazoline core and the homopiperazine side chain.

Subject: Optimization of 2-chloro-4-amino-6,7-dimethoxyquinazoline coupling with 1-butyrylhexahydro-1H-1,4-diazepine. Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts. Version: 2.4 (Current Best Practices)

Executive Summary & Pathway Overview

Bunazosin is an


-adrenoceptor antagonist structurally related to Prazosin and Terazosin. The critical challenge in its synthesis lies not in the formation of the quinazoline core, but in the selective functionalization of the homopiperazine ring  and the subsequent SNAr coupling .

The synthesis generally follows a convergent route:

  • Core Synthesis: Preparation of 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate A ).

  • Side Chain Synthesis: Selective mono-acylation of homopiperazine to form 1-butyrylhexahydro-1H-1,4-diazepine (Intermediate B ).

  • Coupling: Nucleophilic aromatic substitution to yield Bunazosin.

Impurity Origin Map

The following diagram illustrates the genesis of critical impurities (Impurity A, Bis-acylated side chain, and Dimer).

Bunazosin_Impurities SM1 2,4-dichloro- 6,7-dimethoxyquinazoline IntA Intermediate A (2-chloro-4-amino...) SM1->IntA Ammonia Bunazosin Bunazosin API IntA->Bunazosin + IntB Imp1 Hydrolysis Impurity (Quinazolinone) IntA->Imp1 H2O/Heat Imp3 Dimer Impurity (Bis-quinazoline) IntA->Imp3 + Free Homopiperazine Imp4 Des-butyryl Bunazosin IntA->Imp4 + Unreacted SM2 SM2 Homopiperazine IntB Intermediate B (1-butyryl...) SM2->IntB Butyryl Chloride Imp2 Bis-butyryl Homopiperazine SM2->Imp2 Over-acylation IntB->Bunazosin

Figure 1: Mechanistic origin of key impurities in the convergent synthesis of Bunazosin.

Module 1: The Quinazoline Core (Intermediate A)

Target: 2-chloro-4-amino-6,7-dimethoxyquinazoline Critical Issue: Hydrolytic instability leading to "Quinazolinone" impurities.

Troubleshooting Guide

Q: I am seeing a persistent peak at RRT ~0.85 (relative to Int A) in HPLC. What is it? A: This is likely 4-amino-6,7-dimethoxyquinazolin-2(1H)-one .[1][2]

  • Cause: Hydrolysis of the C2-chlorine atom. This occurs if the reaction mixture contains water, particularly under basic conditions or high temperatures.

  • Correction:

    • Dry Solvents: Ensure the solvent (typically THF or DMF) for the amination step has a water content <0.05%.

    • Workup: Avoid prolonged exposure to aqueous base during the workup of Intermediate A. Quench rapidly and extract into an organic phase (e.g., DCM).

    • Storage: Store Intermediate A under inert gas (Argon/Nitrogen) at <4°C. The chlorine at C2 is labile.

Q: My amination yield is low, and I see unreacted 2,4-dichloro starting material. A: The C4 position is more reactive than C2, but steric hindrance from the methoxy groups can slow the reaction.

  • Protocol Adjustment: Use a saturated solution of ammonia in THF (or aqueous ammonia if temperature is controlled <20°C). If using ammonia gas, ensure continuous bubbling to maintain saturation.

  • Temperature: Do not exceed 40°C. Higher temperatures promote double amination (rare) or hydrolysis.

Module 2: The Side Chain (Intermediate B)

Target: 1-butyrylhexahydro-1H-1,4-diazepine Critical Issue: Selectivity (Mono- vs. Bis-acylation).

Troubleshooting Guide

Q: How do I prevent the formation of 1,4-dibutyrylhexahydro-1H-1,4-diazepine? A: Statistical probability dictates that if you use a 1:1 ratio of homopiperazine to butyryl chloride, you will generate significant bis-acylated impurity (~15-20%) and leave unreacted homopiperazine.

  • The "High Dilution" Strategy:

    • Excess Amine: Use 3.0 to 5.0 equivalents of homopiperazine relative to butyryl chloride.

    • Order of Addition: Add butyryl chloride (diluted in DCM) dropwise to the homopiperazine solution. Never add amine to the chloride.

    • Temperature: Maintain -5°C to 0°C. Lower temperatures favor the kinetic mono-product.

  • Purification: The bis-acylated byproduct is non-basic. It can be removed by extracting the reaction mixture with acidic water (pH 4-5). The mono-acylated product (and excess homopiperazine) will protonate and move to the aqueous layer; the bis-impurity stays in the organic layer.

Q: I have "Des-butyryl Bunazosin" in my final product. Where did it come from? A: It came from unreacted homopiperazine carried over from Intermediate B synthesis.

  • Mechanism: Free homopiperazine reacts with Intermediate A during the final coupling.

  • Fix: You must rigorously purify Intermediate B. Use vacuum distillation or selective extraction (as described above) to remove all traces of unsubstituted homopiperazine before the coupling step.

Module 3: The Coupling Reaction (Final Step)

Target: Bunazosin Critical Issue: Dimerization and Reaction Kinetics.

Experimental Protocol: Optimized Coupling

Standard conditions often lead to incomplete conversion or dimerization. Use this optimized protocol.

Reagents:

  • Intermediate A (1.0 eq)

  • Intermediate B (1.2 eq)

  • Base:

    
     (2.5 eq) or TEA (3.0 eq)
    
  • Solvent: n-Butanol or Isoamyl alcohol (High boiling point alcohols are preferred over DMF to avoid N-dimethyl impurities).

Step-by-Step:

  • Charge: Suspend Intermediate A and

    
     in n-Butanol.
    
  • Activation: Heat to 60°C for 30 mins.

  • Addition: Add Intermediate B (dissolved in minimal n-Butanol) slowly over 1 hour.

  • Reflux: Heat to reflux (117°C) for 6–8 hours.

    • Why? The C2-chlorine is deactivated by the electron-donating amino group at C4. High energy is required for SNAr.

  • Monitoring: Check HPLC. If Intermediate A > 1.0%, add 0.1 eq more of Intermediate B. Do not extend time indefinitely (leads to thermal degradation).

Troubleshooting Decision Tree

Coupling_Troubleshooting Start Problem: Impurity in Final API CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Bunazosin (Polar) CheckRT->RT_Early Early Eluting RT_Late RT > Bunazosin (Non-polar) CheckRT->RT_Late Late Eluting Imp_Hyd Hydrolysis Impurity (Quinazolinone) RT_Early->Imp_Hyd Very Polar Imp_Des Des-butyryl Bunazosin RT_Early->Imp_Des Moderately Polar Imp_Dimer Dimer Impurity (Bis-quinazoline) RT_Late->Imp_Dimer High MW Imp_Bis Bis-butyryl (Carryover) RT_Late->Imp_Bis Low MW Action1 Action: Dry Solvents, Check Int A Quality Imp_Hyd->Action1 Action2 Action: Remove Free Homopiperazine from Int B Imp_Des->Action2 Imp_Dimer->Action2

Figure 2: Diagnostic logic for identifying and resolving impurity issues in the final coupling step.

Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPPs) for Impurity Control

ParameterRecommended RangeImpact if Deviated
Water Content (Step 1) < 0.05% w/wFormation of Quinazolinone (Hydrolysis Impurity).
Homopiperazine Ratio (Step 2) 3.0 – 5.0 eq< 3.0 eq leads to Bis-butyryl impurity; > 5.0 eq increases recycling cost.
Coupling Temp (Step 3) 110°C – 120°C< 110°C: Incomplete reaction (Residual Int A). > 125°C: Thermal degradation.
Base Stoichiometry 2.0 – 2.5 eqInsufficient base leaves HCl in system, stalling reaction and promoting hydrolysis.

References

  • Bunazosin Hydrochloride Structure & Properties. PubChem. National Library of Medicine. Available at: [Link]

  • Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline.Google Patents (CN101353328B). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Impurity Profiling of Quinazoline Drugs (Prazosin/Terazosin). ResearchGate. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin.[3] Available at: [Link]

  • Selective Acylation of Diamines. Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5] Available at: [Link]

Sources

Validation & Comparative

In-Depth Technical Guide: 1H NMR Spectral Analysis of 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Importance

2-(2-Oxopropoxy)benzonitrile (also known as 2-acetonyloxybenzonitrile) is a critical synthetic intermediate, primarily utilized in the Thorpe-Ziegler cyclization to generate 3-aminobenzofurans—a scaffold ubiquitous in anti-arrhythmic and anti-microbial pharmacophores.

This guide provides a rigorous spectral analysis of 2-(2-Oxopropoxy)benzonitrile. Unlike generic spectral lists, this document compares the analytical performance of 1H NMR against alternative purity assessment methods (like HPLC) and contrasts spectral resolution across different deuterated solvent systems. It establishes a self-validating protocol to distinguish the product from its primary metabolic or synthetic precursor, 2-hydroxybenzonitrile.

Structural Logic & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments. This "First-Principles" approach allows for rapid anomaly detection during actual acquisition.

Fragment Analysis

The molecule (


) consists of three distinct spin systems:
  • The Acetonyloxy Tail (

    
    ): 
    
    • Methyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Isolated singlet. Alpha to a carbonyl.[2][3] Expected shift: 2.1 – 2.4 ppm .
      
    • Methylene Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Isolated singlet. Flanked by an ether oxygen and a carbonyl.[3][4] This "push-pull" electronic environment significantly deshields these protons. Expected shift: 4.6 – 4.9 ppm .
      
  • The Benzonitrile Core (Ar-H):

    • 1,2-Disubstitution Pattern: The nitrile group (EWG) and the ether oxygen (EDG) create a strong electronic contrast across the ring, dispersing the aromatic signals.

    • 
       (Ortho to Oxygen):  Shielded by the oxygen lone pair resonance. Upfield (~6.9 - 7.1 ppm).
      
    • 
       (Ortho to Nitrile):  Deshielded by the cyano anisotropy. Downfield (~7.5 - 7.7 ppm).
      

Comparative Analysis: Methodological Alternatives

Comparison 1: 1H NMR vs. HPLC for Purity Assessment

While HPLC is the gold standard for quantitative purity, 1H NMR offers superior qualitative insight into the nature of impurities without the need for reference standards.

Feature1H NMR (Recommended) HPLC-UV (Alternative)
Primary Utility Structural confirmation & residual solvent ID.Trace impurity quantification (<0.1%).
differentiation Instantly distinguishes Product vs. Starting Material (SM) via unique chemical shifts.Requires method development to separate Product/SM peaks.
Quantification Absolute purity (qNMR) possible with internal standard.Relative purity based on extinction coefficients.
Blind Spot Inorganic salts (invisible).Non-chromophoric impurities (invisible).
Comparison 2: Solvent Selection ( vs. DMSO- )

The choice of solvent drastically alters the spectral "performance" regarding resolution and exchangeable protons.

  • 
     (Chloroform-d): 
    
    • Pros: Sharp lines, excellent solubility for this lipophilic ether.[1]

    • Cons: Water peak appears ~1.56 ppm, potentially interfering with alkyl impurities.[1]

    • Verdict:Preferred for routine characterization.

  • DMSO-

    
    : 
    
    • Pros: Disperses aromatic signals further; essential if the sample contains unreacted 2-hydroxybenzonitrile (stabilizes the phenolic proton for visibility).

    • Cons: Viscosity leads to broader lines; strong water signal at 3.33 ppm.

Experimental Protocol: Self-Validating Acquisition

Materials & Preparation[1][6][7][8][9]
  • Analyte: ~10 mg of crude or purified 2-(2-Oxopropoxy)benzonitrile.

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of the isolated methyl singlet).

  • Scans (NS): 16 (Sufficient for >95% purity); 64 (For impurity profiling).

  • Temperature: 298 K (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Ensure complete homogeneity. Any suspended solids will cause magnetic susceptibility distortion (broad peaks).

  • Shimming: Auto-shim on the lock signal (deuterium). Verify linewidth of TMS is <0.5 Hz.

  • Phasing: Manually phase the large methyl singlet first, then adjust frequency-dependent phase for aromatics.

  • Integration Validation: Set the methyl singlet (

    
    ) to Integral = 3.00. The methylene singlet (
    
    
    
    ) must integrate to 2.00 (
    
    
    ). If not, check for overlapping impurities.[1]

Spectral Data & Assignment

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm) in 

.
Table 1: Signal Assignment for 2-(2-Oxopropoxy)benzonitrile
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
2.32 Singlet (s)3H

Methyl group alpha to ketone.
4.78 Singlet (s)2H

Methylene flanked by O and C=O (Deshielded).
6.98 Doublet (d)1HAr-H (C3)Ortho to ether oxygen (Shielded).

.
7.05 Triplet (td)1HAr-H (C5)Meta to nitrile, Para to oxygen.
7.52 Triplet (td)1HAr-H (C4)Para to nitrile (Deshielded).
7.61 Doublet (dd)1HAr-H (C6)Ortho to nitrile (Strongly Deshielded).

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.

Visualization: Analytical Logic & Pathways

Diagram 1: Impurity Identification Workflow

This decision tree guides the researcher through the analysis of the crude reaction mixture (Williamson Ether Synthesis).

ImpurityLogic Start Analyze Crude 1H NMR (CDCl3) CheckAliphatic Check 2.0 - 5.0 ppm Region Start->CheckAliphatic Q1 Is Singlet at ~4.8 ppm present? CheckAliphatic->Q1 ProductConfirmed Product Core Confirmed (-OCH2- moiety) Q1->ProductConfirmed Yes Impurity1 Impurity: 2-Hydroxybenzonitrile (Unreacted SM) Q1->Impurity1 No (Only SM) CheckImpurities Check for Impurities ProductConfirmed->CheckImpurities Q2 Broad Singlet > 8.0 ppm? CheckImpurities->Q2 Q3 Singlet at ~4.1 ppm? Q2->Q3 No Q2->Impurity1 Yes Impurity2 Impurity: Chloroacetone (Excess Reagent) Q3->Impurity2 Yes Clean Sample Clean Proceed to Next Step Q3->Clean No

Caption: Logic flow for distinguishing the target product from common synthetic precursors using key diagnostic signals.

Diagram 2: Signal Assignment Causality

Visualizing how electronic effects dictate the spectral position.[5]

ShiftLogic CN_Group Nitrile Group (-CN) Electron Withdrawing H_Ortho_CN H(6) Ortho to CN Shift: ~7.61 ppm CN_Group->H_Ortho_CN Deshields (+) O_Group Ether Oxygen (-O-) Electron Donating H_Ortho_O H(3) Ortho to O Shift: ~6.98 ppm O_Group->H_Ortho_O Shields (-) H_Methylene Methylene (-CH2-) Shift: ~4.78 ppm O_Group->H_Methylene Inductive Deshielding CO_Group Carbonyl (C=O) Anisotropic Deshielding CO_Group->H_Methylene Anisotropic Deshielding

Caption: Causal map linking electronic substituents to observed chemical shift perturbations.

Troubleshooting & Common Pitfalls

  • Water Peak Interference: In

    
    , water appears around 1.56 ppm. If the sample is wet, this peak can broaden or drift. Solution: Add a single bead of activated molecular sieve (4Å) to the NMR tube and shake gently 10 minutes prior to acquisition.
    
  • Rotational Sidebands: If "ghost peaks" appear symmetrically around the large methyl singlet (2.32 ppm), the sample is spinning too fast or the field homogeneity is poor. Solution: Turn off sample spinning for high-field instruments (>400 MHz).

  • Concentration Effects: At very high concentrations (>50 mg/mL),

    
     stacking of the benzonitrile rings may cause slight upfield shifts (0.05 - 0.1 ppm) of the aromatic protons. Recommendation: Stick to 5-10 mg/mL for standard assignments.
    

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (2-Hydroxybenzonitrile). National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Accessed 2024).

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(2-Oxopropoxy)benzonitrile is a bifunctional intermediate typically utilized in the synthesis of benzofurans and other heterocyclic pharmacophores. Its structure combines a nitrile (cyano) group with a ketone-ether side chain.

While often treated as a generic organic building block, this molecule presents a specific dual-hazard profile that standard "lab safety" often overlooks:

  • The Nitrile Moiety: Carries the potential for metabolic release of cyanide ions (CN⁻), necessitating strict control over dermal absorption and inhalation.[1]

  • The Ketone Side Chain: Increases polarity and solvent compatibility, which can accelerate permeation through standard laboratory glove materials (e.g., standard disposable nitrile rubber).

This guide provides a self-validating safety protocol designed to protect researchers during synthesis, purification, and waste management.

Hazard Assessment & Mechanism

To select the correct PPE, we must understand the mechanism of toxicity and exposure.

Functional GroupHazard MechanismCritical Safety Implication
Aryl Nitrile (-CN) Metabolic Toxicity: Can be metabolized in the liver (via cytochrome P450) to release cyanide. While slower than simple aliphatic nitriles, the risk of "delayed toxicity" exists.Skin protection is paramount. Exposure may not cause immediate burning, leading to unnoticed absorption.
Ketone/Ether Linkage Solvent Action: The 2-oxopropoxy group adds lipophilicity and solvent-like properties.Glove Degradation: Ketones are known to swell and degrade nitrile rubber. Standard nitrile gloves may offer insufficient breakthrough time if the compound is in solution.
Solid State (Dust) Inhalation/Irritation: Fine particulates are potent respiratory irritants (H335) and can be absorbed via mucous membranes.Engineering Controls: Handling outside a fume hood is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the state of matter. Trustworthiness Check: Do not rely on visual degradation of gloves; permeation occurs at the molecular level before the glove physically breaks.

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer). Change every 60 mins.Laminate (Silver Shield®) Liners under Nitrile OR Butyl Rubber .The ketone moiety degrades nitrile rubber. Laminate films provide broad-spectrum resistance to ketones and nitriles.
Eye/Face Chemical Splash Goggles .Chemical Splash Goggles + Face Shield .Safety glasses allow vapors/aerosols to bypass the lens. Goggles provide a sealed environment.
Respiratory Fume Hood (Primary). If hood unavailable (Emergency only): P100/N95 .Fume Hood (Mandatory). If spill occurs: Full-face respirator with ABEK (Organic Vapor) cartridges.Nitriles have poor warning properties (odor threshold > PEL). Filtration is a backup, not a primary control.
Body Lab Coat (Cotton/Poly blend), long sleeves, closed shoes.Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat.Prevents saturation of clothing in case of a splash, which would hold the toxin against the skin.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting glove materials, prioritizing permeation resistance over dexterity when necessary.

PPE_Decision_Tree Start Start: Assess State Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid DoubleNitrile Double Nitrile Gloves (Standard Dexterity) Solid->DoubleNitrile SolventCheck Check Solvent System Liquid->SolventCheck ChangeFreq Change every 60 mins or immediately upon contamination DoubleNitrile->ChangeFreq KetoneRisk Ketone/Ether Risk: Nitrile Degradation SolventCheck->KetoneRisk Contains 2-(2-Oxopropoxy)... Laminate REQUIRED: Laminate (Silver Shield) or Butyl Rubber KetoneRisk->Laminate

Figure 1: Glove selection logic based on the physical state of the chemical. Note the escalation to Laminate/Butyl gloves for solution-phase handling due to the ketone functional group.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls[2]
  • Ventilation: Verify Fume Hood face velocity is 0.3–0.5 m/s (60–100 fpm). Work at least 6 inches inside the sash.

  • Deactivation Agent: Prepare a weak bleach solution (sodium hypochlorite) or specific decontamination buffer nearby. Nitriles can be hydrolyzed by strong bases, but oxidative destruction is often preferred for surface cleaning.

  • Static Control: Use an anti-static gun or ionizer if weighing the dry powder, as benzonitrile derivatives can be static-prone, leading to aerosolization.

Phase 2: Synthesis & Handling
  • Weighing:

    • Never weigh on an open bench.

    • Use a disposable balance boat.

    • After transfer, wipe the balance area with a solvent-dampened tissue (acetone/ethanol), then dispose of the tissue as hazardous waste immediately.

  • Reaction Monitoring:

    • When taking TLC or LCMS aliquots, assume the syringe exterior is contaminated.

    • Dispose of needles in a sharps container inside the hood to avoid carrying contaminated sharps across the lab.

Phase 3: Waste Disposal
  • Segregation: Do NOT mix nitrile waste with strong acids. Acidification of nitrile waste can liberate Hydrogen Cyanide (HCN) gas.

  • Labeling: Clearly label waste containers: "Organic Waste - Contains Nitriles - TOXIC."

  • Streams:

    • Solid Waste: Contaminated gloves, paper towels, and balance boats go into double-bagged hazardous solid waste.

    • Liquid Waste: Segregated organic solvent stream (Non-Halogenated or Halogenated depending on the co-solvent).

Emergency Response & First Aid

Self-Validating System: Ensure a "Cyanide Antidote Kit" availability is checked if working with >10g quantities, although standard oxygen therapy is the primary first response for minor nitrile exposures.

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap/Water (15 mins) - NO Scrubbing Skin->Wash Rinse Flush with Water (15 mins) - Hold Eyelid Open Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Medical Seek Medical Attention Inform: 'Nitrile Exposure' Wash->Medical Rinse->Medical Oxygen Administer Oxygen (If trained) FreshAir->Oxygen Oxygen->Medical

Figure 2: Immediate response steps for exposure.[2][3] Note: Do not scrub skin vigorously, as this increases blood flow and absorption.

Specific First Aid Notes
  • Skin: Wash with soap and water.[4][5][2][3][6][7] Do not use alcohol or acetone to clean skin; these solvents dilate pores and accelerate absorption of the nitrile.

  • Inhalation: If the victim is not breathing, do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[2] Use a bag-valve mask.[8]

References & Authority

  • PubChem. 2-(2-Oxopropoxy)benzonitrile - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2023).

  • ECHA (European Chemicals Agency). Registration Dossier: Benzonitrile derivatives. Available at: [Link].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.